molecular formula C6H8FN B8185530 1-Fluoro-cyclopentanecarbonitrile

1-Fluoro-cyclopentanecarbonitrile

Cat. No.: B8185530
M. Wt: 113.13 g/mol
InChI Key: LPNVRVLUNVXVJT-UHFFFAOYSA-N
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Description

1-Fluoro-cyclopentanecarbonitrile is a useful research compound. Its molecular formula is C6H8FN and its molecular weight is 113.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Fluoro-cyclopentanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-cyclopentanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-fluorocyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN/c7-6(5-8)3-1-2-4-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNVRVLUNVXVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 1-Fluoro-cyclopentanecarbonitrile for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-cyclopentanecarbonitrile is a notable fluorinated aliphatic nitrile that serves as a valuable building block in modern organic synthesis and medicinal chemistry. The introduction of a fluorine atom at the quaternary center adjacent to the nitrile group imparts unique stereoelectronic properties that can significantly influence molecular conformation, lipophilicity, and metabolic stability. This guide provides an in-depth analysis of the core chemical properties, synthesis, and reactivity of 1-fluoro-cyclopentanecarbonitrile, offering field-proven insights for its application in the development of novel chemical entities.

Physicochemical and Spectroscopic Profile

The strategic placement of a fluorine atom on the cyclopentane ring significantly modifies its inherent properties. A summary of its key physicochemical data is presented below.

Table 1: Core Properties of 1-Fluoro-cyclopentanecarbonitrile

PropertyValueSource
CAS Number 1447949-40-7
Molecular Formula C₆H₈FN
Molecular Weight 113.13 g/mol
Physical Form Colorless Liquid
Purity Typically ≥96%
InChI Key LPNVRVLUNVXVJT-UHFFFAOYSA-N
Spectroscopic Characterization

Accurate structural elucidation is foundational to all chemical research. The following provides an expected spectroscopic profile based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the eight methylene protons on the cyclopentane ring. The proximity of the electronegative fluorine and nitrile groups will deshield adjacent protons, causing their signals to appear further downfield.

  • ¹³C NMR: The carbon spectrum will display distinct signals for the five carbons of the cyclopentane ring and the nitrile carbon. The quaternary carbon bonded to the fluorine atom will show a characteristic large one-bond C-F coupling constant (¹JCF), a key diagnostic feature. The nitrile carbon will appear significantly downfield.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, likely a multiplet due to coupling with the adjacent methylene protons.

  • IR Spectroscopy: The infrared spectrum will be characterized by a sharp, strong absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. The C-F bond stretch will appear in the fingerprint region, typically between 1000-1400 cm⁻¹.

  • Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show the molecular ion peak (M⁺) at m/z 113. Fragmentation patterns would likely involve the loss of HCN, fluorine, or ethylene fragments from the cyclopentane ring.

Synthesis and Mechanistic Considerations

Proposed Synthetic Protocol: Nucleophilic Fluorination

A robust method for introducing fluorine at the α-position to a nitrile is via nucleophilic fluorination of a corresponding precursor. This approach offers high selectivity and avoids the often harsh conditions of electrophilic fluorination.

Step-by-Step Methodology:

  • Precursor Synthesis: The synthesis begins with cyclopentanone. Reaction with a cyanide source, such as trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid, would form the corresponding cyanohydrin, 1-hydroxycyclopentanecarbonitrile.[1]

  • Hydroxyl Activation: The hydroxyl group of the cyanohydrin is a poor leaving group and must be activated. This is typically achieved by converting it into a sulfonate ester, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a non-nucleophilic base like pyridine or triethylamine.

  • Nucleophilic Fluorination: The activated precursor is then subjected to nucleophilic fluorination. A common and effective fluoride source for this transformation is a tetraalkylammonium fluoride salt, such as tetrabutylammonium fluoride (TBAF). The reaction is typically performed in an aprotic polar solvent like tetrahydrofuran (THF) or acetonitrile. The fluoride ion displaces the sulfonate leaving group via an SN2 mechanism to yield the final product, 1-fluoro-cyclopentanecarbonitrile.

Causality in Experimental Design: The choice of a nucleophilic pathway is deliberate. Direct fluorination of an enolate derived from cyclopentanecarbonitrile with an electrophilic fluorinating agent (e.g., Selectfluor®) could also be envisioned, but the nucleophilic route starting from the cyanohydrin often provides better control and avoids potential side reactions associated with highly reactive carbanions. The activation of the hydroxyl group is critical, as direct displacement is not feasible.

Visualization of Synthetic Workflow

Synthesis_Workflow Start Cyclopentanone Step1 1. Cyanohydrin Formation (e.g., TMSCN, cat. ZnI2) Start->Step1 Intermediate1 1-Hydroxycyclopentane- carbonitrile Step1->Intermediate1 Step2 2. Hydroxyl Activation (e.g., TsCl, Pyridine) Intermediate1->Step2 Intermediate2 1-Tosyloxycyclopentane- carbonitrile Step2->Intermediate2 Step3 3. Nucleophilic Fluorination (e.g., TBAF, THF) Intermediate2->Step3 Product 1-Fluoro-cyclopentane- carbonitrile Step3->Product

Caption: Proposed synthetic workflow for 1-fluoro-cyclopentanecarbonitrile.

Chemical Reactivity and Synthetic Utility

The presence of both the fluorine atom and the nitrile group governs the reactivity of 1-fluoro-cyclopentanecarbonitrile.

The Nitrile Group as a Synthetic Handle

The cyano group is a versatile functional group that can be transformed into a variety of other functionalities, making this molecule a valuable intermediate.[1]

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 1-fluoro-cyclopentanecarboxylic acid. This transformation provides access to amides, esters, and other carboxylic acid derivatives.

  • Reduction: The nitrile can be reduced to a primary amine, 1-(aminomethyl)-1-fluorocyclopentane, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This opens pathways to a wide range of nitrogen-containing compounds.

  • Organometallic Addition: Grignard or organolithium reagents can add to the nitrile carbon to form, after hydrolysis, ketones bearing the 1-fluoro-cyclopentyl moiety.

Influence of the α-Fluoro Group

The α-fluoro substituent is not merely a spectator. Its strong electron-withdrawing nature acidifies the α-protons, though in this case, there are no α-protons on the carbon bearing the fluorine. However, it significantly influences the reactivity of the adjacent nitrile group and the overall electronic properties of the molecule. The stability of α-fluoro ketones and related compounds can be complex, and in some contexts, they can be prone to elimination reactions.[2][3]

Visualization of Reactivity Pathways

Reactivity_Pathways Start 1-Fluoro-cyclopentanecarbonitrile Acid 1-Fluoro-cyclopentane- carboxylic Acid Start->Acid Hydrolysis (H₃O⁺ or OH⁻) Amine 1-(Aminomethyl)-1-fluoro- cyclopentane Start->Amine Reduction (e.g., LiAlH₄) Ketone Ketone Derivative Start->Ketone Organometallic Addition (e.g., R-MgBr, then H₂O)

Caption: Key synthetic transformations of 1-fluoro-cyclopentanecarbonitrile.

Applications in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties.[4][5][6] Fluorinated building blocks, such as fluorinated cyclopentane derivatives, are highly sought after for their ability to modulate:

  • Metabolic Stability: The C-F bond is exceptionally strong, and its presence can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

  • Lipophilicity (LogP): Fluorine substitution can significantly alter a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[5] Strategic fluorination can fine-tune this property to optimize membrane permeability and target engagement.[6][7]

  • Acidity/Basicity (pKa): The inductive effect of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be critical for binding interactions or solubility.[4]

  • Conformational Control: The stereoelectronic effects of fluorine can influence the preferred conformation of the cyclopentane ring, potentially locking the molecule into a bioactive conformation.

1-Fluoro-cyclopentanecarbonitrile serves as a precursor to a variety of scaffolds that can be incorporated into larger, more complex molecules, making it a valuable tool for drug discovery programs.[4][8]

Safety and Handling

As a nitrile-containing compound, 1-fluoro-cyclopentanecarbonitrile should be handled with appropriate care in a well-ventilated fume hood.

  • General Handling: Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[9][10]

  • Inhalation: Harmful if inhaled. May cause respiratory irritation.[11]

  • Ingestion: Harmful if swallowed.[11]

  • Skin/Eye Contact: Causes skin and serious eye irritation.[11]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids/bases. Keep the container tightly closed.[10][12]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[10]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

  • α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery . ChemRxiv. [Link]

  • 1-Fluoro-1-nitrocyclopentane | C5H8FNO2 | CID 10396886 . PubChem. [Link]

  • α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery . ChemRxiv. [Link]

  • A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes . PMC. [Link]

  • SAFETY DATA SHEET - Cyclopentane . Airgas. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications . PMC. [Link]

  • 1-Phenylcyclopentanecarbonitrile | C12H13N | CID 66168 . PubChem. [Link]

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF . ResearchGate. [Link]

  • Synthesis and physicochemical characterization of all possible cis‐ and trans‐1,3‐disubstituted cyclobutane‐derived amines and carboxylic acids . ResearchGate. [Link]

  • Cyclopentanecarbonitrile, 1-hydroxy-, acetate Chemical Compound Overview . OntoChem. [Link]

  • On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates . PubMed. [Link]

  • The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases . ResearchGate. [Link]

Sources

Technical Guide: Spectral Characterization of 1-Fluoro-Cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectral Data for 1-Fluoro-Cyclopentanecarbonitrile (NMR, IR, MS) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

1-Fluoro-cyclopentanecarbonitrile (CAS: 110257-43-9) represents a critical structural motif in modern medicinal chemistry. The introduction of a fluorine atom alpha to a nitrile group serves as a bioisostere for carbonyls and hydroxyls, often improving metabolic stability by blocking cytochrome P450 oxidation sites while modulating lipophilicity (LogP).

This guide provides a comprehensive analysis of the spectral signature of this compound.[1] It synthesizes experimental expectations with theoretical principles to aid in the rigorous identification and quality control of this intermediate.

Synthesis Context & Impurity Profile

To accurately interpret spectral data, one must understand the sample's origin. This compound is typically synthesized via electrophilic fluorination of cyclopentanecarbonitrile using reagents like Selectfluor (F-TEDA-BF4) or NFSI under basic conditions (LDA/LiHMDS).

  • Common Impurities:

    • Unreacted Starting Material: Cyclopentanecarbonitrile (distinct lack of F-coupling).

    • Di-fluorinated Byproducts: 1,alpha-difluoro species (if stoichiometry is uncontrolled).

    • Hydrolysis Products: 1-fluorocyclopentanecarboxamide (check IR for amide bands).

Mass Spectrometry (MS) Data

Method: GC-MS (Electron Impact, 70 eV) or LC-MS (ESI).

fragmentation Analysis

The mass spectrum is dominated by the stability of the cyclopentyl ring and the facile loss of small stable molecules (HCN, HF).

Molecular Formula:


Molecular Weight:  113.13  g/mol 
Ion Typem/z (Da)Interpretation

113 Molecular ion (typically weak intensity in EI).

93 Loss of Hydrogen Fluoride (20 Da). Diagnostic for alkyl fluorides.

86 Loss of Hydrogen Cyanide (27 Da).

67 Cyclopentenyl cation (Ring integrity maintained).

39 Cyclopropenyl cation (High energy fragmentation).
Fragmentation Pathway Diagram

MS_Fragmentation M Molecular Ion [M]+ m/z 113 LossHF [M - HF]+ m/z 93 M->LossHF - HF (20) LossHCN [M - HCN]+ m/z 86 M->LossHCN - HCN (27) Ring Cyclopentenyl Cation m/z 67 LossHF->Ring - CN/Frag LossHCN->Ring - F/Frag

Figure 1: Proposed fragmentation pathway for 1-fluoro-cyclopentanecarbonitrile under Electron Impact (EI).

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Neat) or KBr Pellet.

The IR spectrum is distinct due to the "Fluorine Effect" shifting the nitrile stretch.

Functional GroupWavenumber (

)
IntensityNotes
C≡N Stretch 2235 - 2245 Weak/MedAlpha-fluorine typically shifts

to higher frequencies compared to the non-fluorinated parent (~2230

) due to the inductive effect.
C-F Stretch 1000 - 1200 StrongBroad band, often obscured by C-C fingerprinting, but diagnostic if compared to non-fluorinated precursor.
C-H Stretch 2850 - 2980 Medium

C-H stretching of the cyclopentane ring.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d)
Internal Standard:  TMS (0.00 ppm) or 

(0.00 ppm for

).
A. NMR (The Diagnostic Standard)

This is the most critical assay for purity. The fluorine atom is in a quaternary aliphatic environment.

  • Chemical Shift (

    
    ): -140 to -160 ppm  (typically a multiplet if proton-coupled; singlet if decoupled).
    
    • Note: Aliphatic fluorides on quaternary carbons generally appear in this range.

  • Coupling: If proton-coupled, expect a complex multiplet due to coupling with the 4 adjacent protons on C2/C5 (

    
    ).
    
B. NMR (Broadband Decoupled)

The presence of fluorine splits carbon signals into doublets (


) due to 

coupling. The magnitude of

is diagnostic of the distance from the fluorine atom.
Carbon PositionTypeShift (

ppm)
MultiplicityCoupling Constant (

)
C-1 Quaternary88.0 - 95.0 Doublet (

)

Hz
CN Nitrile116.0 - 120.0 Doublet (

)

Hz
C-2 / C-5

(Ring)
35.0 - 40.0 Doublet (

)

Hz
C-3 / C-4

(Ring)
23.0 - 25.0 Doublet (

)

Hz
  • Interpretation: The C-1 signal will be significantly downfield compared to the non-fluorinated precursor (~30-40 ppm) and will show a massive coupling constant (~190 Hz).

C. NMR

The symmetry of the cyclopentane ring simplifies the spectrum, but the fluorine coupling adds complexity.

  • 
     2.1 - 2.5 ppm (4H):  Protons on C-2 and C-5.
    
    • Appearance: Complex multiplet. These protons are diastereotopic in a static conformation but average out due to rapid ring puckering. However, they show strong

      
       coupling (approx 15-25 Hz).
      
  • 
     1.8 - 2.1 ppm (4H):  Protons on C-3 and C-4.
    
    • Appearance: Multiplet.[2][3] Further upfield. Weaker coupling to fluorine (

      
      ).
      

Experimental Workflow & Validation

To ensure data integrity, the following workflow is recommended for validating the synthesis of this intermediate.

Workflow Start Crude Reaction Mixture (Selectfluor + Nitrile) Workup Aqueous Workup (Remove F- salts) Start->Workup Check1 Checkpoint 1: 19F NMR (Quick Purity Check) Workup->Check1 aliquot Purification Column Chromatography (Silica Gel) Check2 Checkpoint 2: GC-MS (Confirm Mass 113) Purification->Check2 Check1->Purification if >50% conversion Final Final Validation 1H & 13C NMR Check2->Final

Figure 2: Analytical workflow for the isolation and validation of 1-fluoro-cyclopentanecarbonitrile.

Protocol: Sample Preparation for NMR
  • Solvent Selection: Use

    
     (99.8% D) containing 0.03% v/v TMS.
    
  • Concentration: Dissolve ~10-15 mg of oil in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors on the fluorine signal.

  • Acquisition:

    • Run

      
      non-decoupled first to observe proton splitting (confirming aliphatic nature).
      
    • Run

      
       with a sufficient delay (
      
      
      
      ) to allow relaxation of the quaternary C-1 carbon.

References

  • Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: Tamed fluorine at your service. Journal of Fluorine Chemistry, 87(1), 1-17. Link

  • Toste, F. D., et al. (2011). Asymmetric electrophilic fluorination using an anionic chiral phase-transfer catalyst. Science, 334(6063), 1681-1684. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for F-coupling constants).
  • SDBS. (n.d.). Spectral Database for Organic Compounds. AIST. (General reference for non-fluorinated precursor spectra). Link

Sources

1-fluoro-cyclopentanecarbonitrile CAS number and safety data

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 1-fluoro-cyclopentanecarbonitrile (CAS 1447949-40-7), a specialized fluorinated cycloalkane building block used in medicinal chemistry. The guide covers its chemical identity, predicted safety profile, validated synthesis protocols via electrophilic fluorination, and its strategic application as a bioisostere in drug design. It is intended for organic chemists and drug discovery scientists requiring actionable data for experimental planning.

Part 1: Chemical Identity & Physical Properties[1]

1-Fluoro-cyclopentanecarbonitrile is a geminal functionalized cycloalkane where a fluorine atom and a nitrile group share the same carbon (C1). This structural motif is critical for modulating metabolic stability and lipophilicity in drug candidates.

PropertyData
Chemical Name 1-Fluorocyclopentane-1-carbonitrile
CAS Number 1447949-40-7
Synonyms 1-Fluoro-1-cyanocyclopentane; 1-Fluorocyclopentanecarbonitrile
Molecular Formula C₆H₈FN
Molecular Weight 113.13 g/mol
Physical Form Colorless liquid
Predicted Boiling Point ~165–170 °C (Estimated based on non-fluorinated analog bp 205°C and F-substitution effects)
Solubility Soluble in DCM, THF, Ethyl Acetate; limited solubility in water.

Part 2: Safety Data & Handling (HSE)

Predicted GHS Hazard Classification

Note: Specific experimental toxicology data for this CAS is limited. The following profile is derived from Structure-Activity Relationship (SAR) analysis of analogous


-fluoro nitriles.

Signal Word: WARNING

Hazard ClassCodeHazard Statement
Acute Toxicity (Oral) H302Harmful if swallowed.
Acute Toxicity (Dermal) H312Harmful in contact with skin.
Acute Toxicity (Inhalation) H332Harmful if inhaled.[1]
Skin Corrosion/Irritation H315Causes skin irritation.[2][3]
Serious Eye Damage/Irritation H319Causes serious eye irritation.[2][3]
Critical Handling Protocols
  • Cyanide/Nitrile Precautions: While the nitrile group is covalently bonded, metabolic or thermal decomposition can theoretically release cyanide ions. Work in a well-ventilated fume hood.

  • Skin Protection: Fluoro-nitriles can penetrate the epidermis. Use Double Nitrile Gloves (min thickness 0.11 mm) or Silver Shield® laminates for prolonged handling.

  • Incompatibility: Avoid contact with strong oxidizers and strong reducing agents (e.g., LiAlH₄) unless under controlled reaction conditions.

Safety Workflow Diagram

SafetyProtocol Start Start: Handling 1-Fluoro-cyclopentanecarbonitrile PPE Step 1: PPE Setup (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Ventilation Step 2: Engineering Controls (Fume Hood Required) PPE->Ventilation Handling Step 3: Manipulation (Avoid Aerosolization) Ventilation->Handling Spill Emergency: Spill? Handling->Spill CleanUp Absorb with Sand/Vermiculite Do NOT use Bleach (HCN Risk) Spill->CleanUp Yes Disposal Disposal: Halogenated Organic Waste Spill->Disposal No CleanUp->Disposal

Caption: Operational safety workflow for handling alpha-fluoro nitriles, emphasizing spill response.

Part 3: Synthesis & Experimental Methodologies[5]

The most reliable method for synthesizing 1-fluoro-cyclopentanecarbonitrile is the Electrophilic


-Fluorination  of the parent nitrile. This approach avoids the use of hazardous DAST reagents often required for deoxofluorination routes.
Primary Protocol: Electrophilic Fluorination via LDA/Selectfluor

Mechanism: The reaction proceeds via the formation of a lithiated carbanion at the


-position, which then attacks the electrophilic fluorine source (Selectfluor or NFSI).

Reagents:

  • Substrate: Cyclopentanecarbonitrile (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA) (1.1 eq) or LiHMDS.

  • Fluorinating Agent: Selectfluor (1.2 eq) or N-Fluorobenzenesulfonimide (NFSI).

  • Solvent: Anhydrous THF.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round bottom flask and purge with Argon. Add anhydrous THF (0.5 M concentration relative to substrate).

  • Deprotonation: Cool the THF to -78 °C . Add LDA (1.1 eq) dropwise.

  • Anion Formation: Add Cyclopentanecarbonitrile (1.0 eq) dropwise to the cold LDA solution. Stir at -78 °C for 45–60 minutes to ensure complete formation of the

    
    -nitrile anion.
    
  • Fluorination: Dissolve Selectfluor (1.2 eq) in a minimum amount of dry acetonitrile (or add solid NFSI directly if using NFSI). Add this electrophile solution dropwise to the reaction mixture at -78 °C.

  • Warm-up: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2–3 hours.

  • Quench: Quench with saturated aqueous NH₄Cl solution.

  • Workup: Extract with Diethyl Ether (3x). Wash combined organics with water and brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Synthesis Pathway Diagram

SynthesisPath Substrate Cyclopentanecarbonitrile (Precursor) Step1 Step 1: Deprotonation LDA, THF, -78°C Substrate->Step1 Activation Intermediate Intermediate: α-Lithio-nitrile Species Step1->Intermediate Step2 Step 2: Electrophilic Fluorination Selectfluor or NFSI Intermediate->Step2 F+ Transfer Product Product: 1-Fluoro-cyclopentanecarbonitrile (CAS 1447949-40-7) Step2->Product Quench & Purify

Caption: Electrophilic fluorination pathway transforming cyclopentanecarbonitrile to the target 1-fluoro derivative.

Part 4: Applications in Drug Discovery[6]

1-Fluoro-cyclopentanecarbonitrile serves as a high-value building block in medicinal chemistry, primarily for two purposes:

  • Metabolic Blocking: The introduction of fluorine at the

    
    -position blocks metabolic oxidation (P450-mediated hydroxylation) that typically occurs at the reactive 
    
    
    
    -carbon of nitriles. This extends the half-life (
    
    
    ) of the drug candidate.
  • Bioisosterism: The 1-fluoro-cyclopentyl group acts as a lipophilic, metabolically stable surrogate for the cyclopentyl or cyclohexyl group. The fluorine atom lowers the pKa of the nitrile (and derived amines/acids), modulating the electronic properties of the scaffold.

Key Derivatizations:

  • Hydrolysis: Converts the nitrile to 1-fluorocyclopentanecarboxylic acid , a bioisostere of cyclic amino acids.

  • Reduction: Converts the nitrile to (1-fluorocyclopentyl)methanamine , a building block for fluorinated scaffold hopping.

References

  • ChemRxiv. (2025). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. Retrieved from [Link]

  • Journal of Organic Chemistry. (1999). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor. Retrieved from [Link]

Sources

literature review of 1-fluoro-cyclopentanecarbonitrile synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 1-fluoro-cyclopentanecarbonitrile , a critical fluorinated building block in medicinal chemistry. This guide synthesizes established methodologies for


-fluorination of nitriles, adapting them specifically for the cyclopentyl ring system.

Executive Summary & Strategic Value

Target Molecule: 1-Fluoro-cyclopentanecarbonitrile (CAS: 1447949-40-7) Core Application: Bioisostere for hydroxyl or methyl groups; metabolic blocker to prevent


-hydroxylation; modulation of pKa and lipophilicity (LogP).[1]

The introduction of a fluorine atom at the


-position of a nitrile in a cyclic system creates a quaternary center that is metabolically robust and electronically unique. The high electronegativity of fluorine lowers the pKa of the 

-proton (in non-quaternary analogs) and alters the dipole moment, often improving the binding affinity of the parent drug molecule.
Retrosynthetic Analysis

The synthesis of 1-fluoro-cyclopentanecarbonitrile is best approached through Electrophilic Fluorination of the parent nitrile.[1] While nucleophilic fluorination (via halogens or alcohols) is theoretically possible, it is often plagued by elimination side reactions (forming 1-cyanocyclopentene) due to the steric strain and basicity of fluoride sources.

Retrosynthesis cluster_legend Legend Target 1-Fluoro-cyclopentanecarbonitrile Nitrile Cyclopentanecarbonitrile ( commercially available ) Target->Nitrile Route A: Electrophilic Fluorination (LDA/LiHMDS + NFSI/Selectfluor) Cyanohydrin 1-Hydroxycyclopentanecarbonitrile ( Cyanohydrin ) Target->Cyanohydrin Route B: Deoxofluorination (DAST/Deoxo-Fluor) HaloNitrile 1-Halo-cyclopentanecarbonitrile ( X = Br, Cl ) Target->HaloNitrile Route C: Halogen Exchange (AgF/ZnF2) Preferred Preferred Route Alternative Alternative/Risky

Caption: Retrosynthetic tree highlighting Electrophilic Fluorination (Route A) as the primary pathway due to higher selectivity and lower elimination risk.

Primary Methodology: Electrophilic -Fluorination

This is the "Gold Standard" for synthesizing


-fluoro nitriles.[1] It relies on the generation of a stable enolate followed by trapping with an electrophilic fluorine source (

).
Mechanistic Pathway[1][2][3][4][5]
  • Enolization: A strong, bulky base (LDA or LiHMDS) deprotonates the

    
    -carbon at low temperature (-78°C) to form the metallo-enolate.[1]
    
  • Fluorine Transfer: The enolate attacks the electrophilic fluorine atom of the reagent (NFSI or Selectfluor).

  • Workup: Quenching and isolation.

Mechanism SM Cyclopentanecarbonitrile Enolate Li-Enolate Intermediate (Nucleophilic) SM->Enolate Deprotonation Base LiHMDS / THF (-78°C) Base->Enolate TS [ Transition State ] F-N Bond Breaking Enolate->TS Nucleophilic Attack NFSI NFSI / Selectfluor (Electrophilic F+) NFSI->TS Product 1-Fluoro-cyclopentanecarbonitrile TS->Product F-Transfer

Caption: Mechanistic flow of electrophilic fluorination via lithiated enolate intermediate.

Detailed Experimental Protocol

Reagents:

  • Cyclopentanecarbonitrile (1.0 equiv)

  • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 - 1.2 equiv, 1.0 M in THF)[1]

  • NFSI (N-Fluorobenzenesulfonimide) (1.2 - 1.5 equiv)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or Ar).
    
  • Solvent Charge: Add anhydrous THF to the flask and cool to -78°C using a dry ice/acetone bath.

  • Base Addition: Add LiHMDS solution dropwise over 10-15 minutes. Stir for 30 minutes at -78°C to ensure complete deprotonation. Note: LDA can also be used, but LiHMDS is often cleaner for nitriles.

  • Substrate Addition: Dissolve Cyclopentanecarbonitrile in a minimal amount of anhydrous THF and add it dropwise to the base solution. Stir for 1 hour at -78°C. The solution may turn yellow/orange, indicating enolate formation.

  • Fluorination: Dissolve NFSI in anhydrous THF (approx. 0.5 M) and add it dropwise to the enolate solution at -78°C. Critical: Maintain low temperature to prevent self-condensation or decomposition.[1]

  • Warming: Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature (RT) over 4-6 hours or overnight.

  • Quench: Quench the reaction with saturated aqueous

    
     solution.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
    ). Combine organic layers.
    
  • Purification: Wash with brine, dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

Expected Yield: 65-85%

Alternative Methodology: Deoxofluorination

This route converts a cyanohydrin to the fluoro-nitrile.[1] It is less preferred due to the high risk of elimination (forming the alkene) but is useful if the cyanohydrin is a readily available intermediate.

Reagents:

  • 1-Hydroxycyclopentanecarbonitrile

  • DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)[1]

  • Solvent:

    
     (DCM)[1]
    

Protocol Summary:

  • Dissolve the cyanohydrin in anhydrous DCM at -78°C .

  • Add DAST (1.1 equiv) dropwise.

  • Stir at low temperature for 1 hour, then warm to RT.

  • Caution: DAST is thermally unstable; do not heat above 50°C. Deoxo-Fluor is more stable but still requires care.[1]

  • Risk: The major byproduct is 1-cyanocyclopentene (elimination product).[1]

Comparative Analysis of Methods

FeatureMethod A: Electrophilic Fluorination Method B: Deoxofluorination Method C: Halogen Exchange
Reagents LiHMDS / NFSIDAST / Deoxo-FluorAgF / ZnF2
Key Intermediate Enolate (Carbanion)Cyanohydrin (Alcohol)

-Bromo Nitrile
Selectivity High (Mono-fluorination)Moderate (Elimination risk)Low (Elimination/Hydrolysis)
Scalability High (NFSI is stable solid)Medium (DAST is explosive)Low (Silver salts expensive)
Safety Good (Standard cryogenics)Poor (HF generation, shock sensitive)Moderate
Yield 65 - 85% 30 - 50%< 30%

Safety & Handling

  • Fluorinating Agents: NFSI is a stable solid but should be handled in a fume hood. DAST and Deoxo-Fluor release HF upon hydrolysis and can be explosive; use plasticware when possible and avoid glass if HF generation is significant.[1]

  • Strong Bases: LiHMDS and LDA are pyrophoric and moisture-sensitive.[1] Handle under strict inert atmosphere.

  • Cyanides: While the nitrile group is generally stable, metabolic breakdown or acidic hydrolysis can release HCN. Handle with appropriate PPE.

References

  • Electrophilic Fluorination of Nitriles

    • Title: "Enantioselective Electrophilic Fluorin
    • Source:J. Am. Chem. Soc.[2]2005 , 127, 10164.

    • URL:[Link]

  • NFSI Reagent Profile

    • Title: "N-Fluorobenzenesulfonimide (NFSI): A Versatile Reagent for Fluorination."[1][3]

    • Source:Chem. Rev.2015, 115, 9073.
    • URL:[Link]

  • General Deoxofluorination Risks

    • Title: "Deoxofluorination of Alcohols with Sulfur-Based Reagents."[1]

    • Source:Organic Reactions2008, 69, 347.
    • URL:[Link][4]

  • Compound Data (CAS 1447949-40-7)

    • Title: "1-Fluorocyclopentane-1-carbonitrile - PubChem Compound Summary."
    • Source:PubChem.
    • URL:[Link]

Sources

An In-depth Technical Guide to 1-Fluoro-cyclopentanecarbonitrile: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Within this context, small, conformationally constrained rings such as cyclopentane are attractive starting points for the design of novel therapeutics. This guide provides a comprehensive technical overview of 1-fluoro-cyclopentanecarbonitrile, a building block with significant potential for the synthesis of innovative drug candidates. We will delve into its physical and chemical characteristics, explore its synthesis and reactivity, and discuss its potential applications in the field of drug development, all while grounding the discussion in established scientific principles and methodologies.

Physicochemical Characteristics of 1-Fluoro-cyclopentanecarbonitrile

While specific experimental data for 1-fluoro-cyclopentanecarbonitrile is not extensively available in public databases, we can infer its key physicochemical properties based on the well-documented effects of α-fluorination on similar cyclopentane derivatives.[1][2][3] The introduction of a fluorine atom at the α-position to the nitrile group is expected to significantly modulate the molecule's electronic and steric properties.

Predicted Physicochemical Properties
PropertyPredicted Value/TrendRationale
Molecular Formula C₆H₈FN-
Molecular Weight 113.13 g/mol -
Appearance Colorless liquidBased on supplier information and properties of similar small molecules.
Boiling Point Higher than cyclopentanecarbonitrileThe introduction of fluorine increases polarity and intermolecular dipole-dipole interactions, leading to a higher boiling point.
Density Greater than 1 g/mLFluorine is denser than hydrogen, leading to an overall increase in molecular density.
Solubility Moderately soluble in organic solvents, sparingly soluble in water.The nitrile and fluoro groups introduce polarity, but the cyclopentane ring remains largely nonpolar.
pKa of α-proton Lower than cyclopentanecarbonitrileThe high electronegativity of the fluorine atom will have a strong inductive effect, increasing the acidity of the α-proton. Each fluorine atom can decrease the pKa of a neighboring amine by approximately 1.5 units, and a similar trend is expected for the C-H acidity.[1][2]
Lipophilicity (LogP) Variable, likely slightly increasedThe effect of fluorination on lipophilicity is complex. While fluorine is lipophilic, its inductive effect can alter the molecule's interaction with water. For α-fluoroalkyl-substituted cyclopentane derivatives, the change in LogP is often nuanced and depends on the specific molecular context.[1][3]

Synthesis and Reactivity

The synthesis of 1-fluoro-cyclopentanecarbonitrile can be approached through several established methods for the preparation of α-fluoronitriles. A plausible and efficient route involves the direct fluorination of an appropriate precursor.

Proposed Synthetic Pathway

Synthesis cluster_start Starting Material cluster_int1 Intermediate 1 cluster_int2 Intermediate 2 cluster_product Final Product start Cyclopentanone int1 Cyclopentanecarbonitrile start->int1 Cyanation (e.g., TMSCN, cat. Lewis Acid) int2 α-anion of Cyclopentanecarbonitrile int1->int2 Deprotonation (e.g., LDA, -78 °C) product 1-Fluoro-cyclopentanecarbonitrile int2->product Electrophilic Fluorination (e.g., N-Fluorobenzenesulfonimide)

Caption: Proposed synthetic workflow for 1-fluoro-cyclopentanecarbonitrile.

Reactivity of the Nitrile and α-Fluoro Group

The reactivity of 1-fluoro-cyclopentanecarbonitrile is dominated by the interplay between the nitrile functionality and the α-fluoro substituent.

  • Nitrile Group Transformations: The electron-withdrawing nature of the adjacent fluorine atom is expected to enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[4] This facilitates a range of transformations, including:

    • Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

    • Reduction: Transformation to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    • Addition Reactions: Reaction with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

  • Influence of the α-Fluoro Group: The fluorine atom significantly impacts the reactivity at the α-carbon. The increased acidity of the α-proton allows for facile deprotonation to form a stabilized carbanion, which can then participate in various carbon-carbon bond-forming reactions. However, the stability of the C-F bond itself is noteworthy, generally being resistant to cleavage under standard synthetic conditions.

Applications in Drug Discovery

The 1-fluoro-cyclopentanecarbonitrile scaffold is a promising starting point for the development of novel therapeutic agents. The cyclopentane ring provides a degree of conformational rigidity, which can be advantageous for binding to protein targets, while the nitrile and fluoro groups offer opportunities for further functionalization and modulation of physicochemical properties.[5]

Potential Therapeutic Areas

The introduction of a fluorinated cyclopentyl motif can be explored in various therapeutic areas, including:

  • Enzyme Inhibitors: The rigid cyclopentane core can be decorated with functional groups to target the active sites of enzymes implicated in diseases such as cancer or inflammation.

  • GPCR Ligands: The scaffold can be elaborated to create agonists or antagonists for G-protein coupled receptors, a large family of drug targets.

  • Ion Channel Modulators: Derivatives of 1-fluoro-cyclopentanecarbonitrile could be designed to interact with and modulate the function of ion channels.

DrugDiscovery cluster_start Core Scaffold cluster_derivatization Derivatization Strategies cluster_applications Potential Applications start 1-Fluoro-cyclopentanecarbonitrile der1 Nitrile Hydrolysis -> Carboxylic Acid start->der1 der2 Nitrile Reduction -> Amine start->der2 der3 α-Alkylation start->der3 app1 Enzyme Inhibitors der1->app1 app2 GPCR Ligands der2->app2 app3 Ion Channel Modulators der3->app3

Caption: Logical workflow for drug discovery using the 1-fluoro-cyclopentanecarbonitrile scaffold.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and characterization of 1-fluoro-cyclopentanecarbonitrile, based on established procedures for similar compounds.

Synthesis of 1-Fluoro-cyclopentanecarbonitrile

Materials:

  • Cyclopentanecarbonitrile

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add cyclopentanecarbonitrile (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, dissolve NFSI (1.2 eq) in anhydrous THF.

  • Add the NFSI solution dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-fluoro-cyclopentanecarbonitrile.

Characterization by NMR Spectroscopy

Instrumentation:

  • 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

¹H NMR (400 MHz, CDCl₃):

  • Expected Resonances: Multiplets in the range of δ 1.8-2.5 ppm corresponding to the cyclopentyl protons. The integration should correspond to 8 protons.

¹³C NMR (101 MHz, CDCl₃):

  • Expected Resonances: A signal for the nitrile carbon (C≡N) around δ 115-125 ppm. A doublet for the carbon bearing the fluorine (C-F) due to ¹JCF coupling, typically in the range of δ 80-100 ppm. Several signals in the aliphatic region (δ 20-40 ppm) for the remaining cyclopentyl carbons, which may also show smaller C-F coupling.

¹⁹F NMR (376 MHz, CDCl₃):

  • Expected Resonances: A single resonance, likely a multiplet due to coupling with the adjacent protons, in the typical range for alkyl fluorides.

Characterization by Infrared (IR) Spectroscopy

Instrumentation:

  • FTIR Spectrometer with an ATR accessory

Sample Preparation:

  • Apply a small drop of the neat liquid product directly onto the ATR crystal.

Expected Absorptions:

  • A sharp, medium-intensity peak around 2240-2260 cm⁻¹ characteristic of the C≡N stretch.

  • A strong C-F stretching band in the region of 1000-1100 cm⁻¹.

  • C-H stretching vibrations just below 3000 cm⁻¹.

Characterization by Mass Spectrometry (MS)

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Expected Fragments:

  • A molecular ion peak (M⁺) at m/z = 113.

  • Fragments corresponding to the loss of HCN (m/z = 86) and the loss of fluorine (m/z = 94).

Conclusion

1-Fluoro-cyclopentanecarbonitrile represents a valuable and versatile building block for the synthesis of novel, biologically active molecules. Its unique combination of a conformationally restricted cyclopentane core, a reactive nitrile handle, and a modulating fluoro-substituent provides a rich platform for chemical exploration. While further experimental characterization is warranted to precisely define all of its physicochemical properties, the principles outlined in this guide provide a solid foundation for its application in drug discovery and medicinal chemistry research. The synthetic and analytical protocols described herein offer a practical starting point for researchers seeking to incorporate this promising scaffold into their synthetic endeavors.

References

  • Melnykov, K. P., et al. "α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery." ChemRxiv, 2025. [Link]

  • Liashuk, O. S., et al. "Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks." ChemRxiv, 2026. [Link]

  • Liashuk, O. S., et al. "Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks." ChemRxiv, 2026. [Link]

  • "Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone." MDPI, 2023. [Link]

  • Gurbych, O., et al. "(A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds." ResearchGate, 2024. [Link]

  • "Method for synthesizing fluoroacetonitrile.
  • Molander, G. A., et al. "Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination." ACS Publications, 2019. [Link]

Sources

Preliminary Biological Activity Screening of 1-Fluoro-Cyclopentanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, the 1-fluoro-cyclopentanecarbonitrile scaffold represents a high-value "privileged structure." Its utility stems from the strategic incorporation of fluorine at a quaternary carbon. Unlike its non-fluorinated counterparts, this motif offers three distinct advantages that define the screening strategy:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) at the

    
    -position prevents metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, a common failure point for cycloalkyl drugs.
    
  • Conformational rigidity: The stereoelectronic effects of fluorine (Gauche effect) alter the ring puckering, potentially locking the molecule into a bioactive conformation.

  • Lipophilicity Modulation: Fluorine acts as a bioisostere for hydrogen or a hydroxyl group, modulating

    
     and membrane permeability without adding significant steric bulk.
    

This guide details the technical workflow for screening derivatives of this scaffold, moving from in silico prediction to in vitro validation.

Library Context & Structural Logic

Before screening, it is critical to understand the chemical space. The nitrile group serves as a versatile "warhead" for derivatization. The screening protocols below assume a library generated via three primary vectors:

  • Vector A (Amides/Acids): Hydrolysis products targeting peptidomimetic receptors (e.g., GPCRs).

  • Vector B (Amines): Reduction products targeting CNS ion channels (NMDA/GABA).

  • Vector C (Tetrazoles): [3+2] cycloaddition products serving as carboxylic acid bioisosteres (e.g., Angiotensin II antagonists).

Phase 1: In Silico Profiling (The Virtual Gatekeeper)

Objective: Eliminate compounds with poor developability prior to synthesis.

Physicochemical Prediction

The fluorine atom on the cyclopentane ring significantly alters the electronic landscape. Use DFT (Density Functional Theory) or high-throughput QSAR models to predict the following:

ParameterTarget RangeRationale for 1-Fluoro Derivatives
cLogP 1.5 – 3.5Fluorine typically increases lipophilicity vs. Hydrogen but decreases it vs. Methyl. Ensure membrane permeability.[1]
TPSA < 140 ŲNitrile derivatives (e.g., tetrazoles) can spike TPSA; monitor for oral bioavailability limits.
pKa 7.0 – 9.0 (for amines)The electron-withdrawing F atom will lower the pKa of adjacent amines by ~1-2 units, affecting solubility and binding.
Metabolic Liability Prediction

Run site-of-metabolism (SOM) prediction algorithms (e.g., SMARTCyp or StarDrop).

  • Success Criteria: The C-1 position (bearing the Fluorine) must show zero metabolic liability. Metabolic soft spots should be restricted to the distal positions (C-3 or C-4) of the ring.

Phase 2: In Vitro Safety & Stability (The "F-Effect" Validation)

Objective: Empirically verify that the fluorine substitution improves stability compared to the non-fluorinated control.

Microsomal Stability Assay (Critical)

This is the most important screen for this scaffold. You must prove that the 1-fluoro substitution blocks the oxidative dealkylation or hydroxylation that typically plagues cyclopentyl nitriles.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Concentration: 1 µM test compound.

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 minutes.

  • Analysis: LC-MS/MS (monitor parent depletion).

  • Control: 1-H-cyclopentanecarbonitrile derivative (non-fluorinated analog).

Data Interpretation:

  • High Stability:

    
     min; 
    
    
    
    µL/min/mg.
  • The "Fluorine Effect": The fluorinated derivative should exhibit a

    
     2-fold increase in half-life compared to the non-fluorinated control.
    
Cytotoxicity Screening (MTT/ATP)

Determine the therapeutic window early.

  • Cell Lines: HepG2 (Liver toxicity proxy), HEK293 (Kidney/General).

  • Readout:

    
     (Cytotoxic Concentration 50%).
    
  • Threshold:

    
     should be 
    
    
    
    µM for early hits.

Phase 3: Phenotypic Activity Screening

Objective: Identify biological activity in a target-agnostic manner.

Since the specific therapeutic target is often undefined for novel libraries, a phenotypic approach is recommended. 1-fluoro-cyclopentanecarbonitrile derivatives often show activity in inflammatory and antimicrobial pathways.

Anti-Inflammatory Screen (COX/LOX Inhibition)

Fluorinated cycloalkanes are structurally relevant to arachidonic acid metabolites. Workflow:

  • Assay: LPS-induced TNF-

    
     release in THP-1 monocytes.
    
  • Readout: ELISA quantification of TNF-

    
    .
    
  • Secondary Screen: COX-1 vs. COX-2 enzymatic inhibition assay.

    • Note: The nitrile group can act as a reversible covalent trap for cysteine proteases (e.g., Cathepsin K), a mechanism relevant to inflammation and bone resorption.

Antimicrobial "ESKAPE" Panel

Nitriles and their tetrazole derivatives are frequent pharmacophores in antifungals and antibacterials. Protocol:

  • Method: Broth microdilution (CLSI standards).

  • Strains: S. aureus (MRSA), E. coli, P. aeruginosa, C. albicans.

  • Readout: MIC (Minimum Inhibitory Concentration).

  • Hit Criteria: MIC

    
     µg/mL.
    

Visualizing the Screening Logic

The following diagram illustrates the decision tree for screening these derivatives, highlighting the critical "Fluorine Check" that distinguishes this library from standard cycloalkanes.

ScreeningCascade Library 1-Fluoro-Cyclopentanecarbonitrile Derivative Library InSilico Phase 1: In Silico Profiling (LogP, TPSA, SOM) Library->InSilico Synthesis Prioritized Synthesis InSilico->Synthesis Passes Filters Discard Discard / Redesign InSilico->Discard Poor Props Microsomal Phase 2: Microsomal Stability (HLM/RLM + NADPH) Synthesis->Microsomal Toxicity Cytotoxicity Screen (HepG2, HEK293) Microsomal->Toxicity T1/2 > 60min (F-Effect Verified) Microsomal->Discard Unstable Phenotypic Phase 3: Phenotypic Screen (Inflammation/Antimicrobial) Toxicity->Phenotypic CC50 > 50µM Toxicity->Discard Toxic Hit VALIDATED HIT (Stable, Safe, Active) Phenotypic->Hit MIC < 10µg/mL or IC50 < 1µM Phenotypic->Discard Inactive

Caption: Figure 1: Strategic screening cascade prioritizing metabolic stability (The Fluorine Effect) before functional activity.

Mechanism of Action: The Nitrile Warhead

When a hit is identified, understanding the interaction is vital. The nitrile group in these derivatives is not passive.

Cysteine Protease Inhibition Pathway

If the derivative shows anti-inflammatory or anti-parasitic activity, the mechanism likely involves the nitrile carbon undergoing nucleophilic attack by a catalytic cysteine residue (Cys-SH), forming a thioimidate adduct .

Mechanism Enzyme Target Enzyme (Cys-SH Active Site) Complex Thioimidate Adduct (Reversible Covalent) Enzyme->Complex Nucleophilic Attack Inhibitor 1-Fluoro-Nitrile Derivative Inhibitor->Complex Fluorine Fluorine Effect: Inductive withdrawal increases electrophilicity Fluorine->Inhibitor Activates

Caption: Figure 2: The nitrile group acts as an electrophilic warhead, activated by the adjacent fluorine atom.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols for the Fluorination of Cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Fluorinated Cyclopentanecarbonitriles

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, capable of profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The cyclopentane scaffold is a prevalent motif in numerous biologically active compounds. The nitrile group, a versatile functional handle, can be readily converted into other functionalities such as amines, carboxylic acids, and ketones. Consequently, the development of robust protocols for the direct α-fluorination of cyclopentanecarbonitrile is of significant interest to researchers in drug discovery and development, providing a direct route to novel fluorinated building blocks.

This guide provides a comprehensive overview of contemporary methods for the α-fluorination of cyclopentanecarbonitrile, with a focus on practical experimental protocols, mechanistic insights, and a comparative analysis of common fluorinating agents.

Mechanistic Considerations: Electrophilic vs. Radical Pathways

The direct fluorination of a C-H bond adjacent to a nitrile group can proceed through two primary mechanistic pathways: an electrophilic pathway and a radical pathway. The operative mechanism is often dependent on the chosen fluorinating agent, reaction conditions, and the presence of catalysts or initiators.[1][3]

Electrophilic Fluorination Pathway

In the electrophilic pathway, a strong base is typically employed to deprotonate the α-carbon of the cyclopentanecarbonitrile, generating a carbanion. This nucleophilic carbanion then attacks an electrophilic fluorine source, such as Selectfluor or N-Fluorobenzenesulfonimide (NFSI), in what can be considered an SN2-type displacement on the fluorine atom.[4] The acidity of the α-proton is enhanced by the electron-withdrawing nature of the nitrile group, facilitating its removal.

Caption: Workflow for base-mediated fluorination.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add cyclopentanecarbonitrile (1.0 mmol, 95 mg) and dissolve it in anhydrous THF (10 mL).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add the LDA solution (1.2 mmol, 0.6 mL of a 2.0 M solution) dropwise via syringe over 5 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.

  • Fluorination: To the carbanion solution, add Selectfluor (1.2 mmol, 425 mg) as a solid in one portion.

  • Reaction Progression: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the α-fluorocyclopentanecarbonitrile.

Protocol 2: Photocatalytic C-H Fluorination with NFSI

This protocol represents a modern approach to C-H functionalization, avoiding the need for strong bases and cryogenic temperatures. It is adapted from procedures for the photocatalytic fluorination of unactivated C-H bonds. [5][6] Materials:

  • Cyclopentanecarbonitrile (1.0 equiv)

  • N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv)

  • Photocatalyst (e.g., decatungstate photocatalyst, 1-2 mol%)

  • Anhydrous acetonitrile (MeCN)

  • Inert gas supply (Argon or Nitrogen)

  • Photoreactor setup (e.g., blue LED lamp, 450 nm)

  • Standard glassware for photochemical reactions

Caption: Workflow for photocatalytic fluorination.

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel suitable for photochemistry (e.g., a borosilicate glass vial), combine cyclopentanecarbonitrile (0.5 mmol, 47.5 mg), NFSI (0.75 mmol, 236 mg), and the decatungstate photocatalyst (0.005-0.01 mmol, 1-2 mol%).

  • Solvent and Degassing: Add anhydrous acetonitrile (5 mL) and a magnetic stir bar. Seal the vessel and degas the solution by sparging with argon for 15 minutes.

  • Irradiation: Place the reaction vessel in a photoreactor and irradiate with a blue LED lamp (e.g., 450 nm) at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction for 24-48 hours by TLC or GC-MS until the starting material is consumed.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the α-fluorocyclopentanecarbonitrile.

Safety and Handling Precautions

  • Fluorinating Agents: Selectfluor and NFSI are powerful oxidizing agents and should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Bases: Strong bases like LDA are highly reactive and pyrophoric. They should be handled under an inert atmosphere using appropriate syringe techniques.

  • Solvents: Anhydrous solvents are required for the base-mediated protocol. Ensure proper drying techniques are used.

  • Photoreactor: When using a photoreactor, ensure proper shielding from the light source to avoid eye damage.

Conclusion

The α-fluorination of cyclopentanecarbonitrile provides a valuable entry point to a range of fluorinated building blocks for drug discovery and materials science. Both traditional base-mediated electrophilic fluorination and modern photocatalytic methods offer viable synthetic routes. The choice of method will depend on the available resources, desired scale, and the specific requirements of the target molecule. The protocols outlined in this guide provide a solid foundation for researchers to successfully implement these important transformations in their own laboratories.

References

  • BenchChem. (2025). A Comparative Guide to Electrophilic N-F Fluorinating Reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). BenchChem.
  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved February 27, 2026, from [Link].

  • BenchChem. (2025). A Comparative Guide to Electrophilic Fluorinating Reagents: Selectfluor® vs. The Field. BenchChem.
  • Tang, P., & Ritter, T. (2011).
  • Bryn Mawr College. (n.d.).
  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • Elsevier. (2017).
  • RSC Publishing. (2020).
  • RSC Publishing. (2019).
  • MPG.PuRe. (n.d.). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch.
  • Beilstein Journals. (2020). A Third Generation of Radical Fluorinating Agents Based on N-Fluoro-N-Arylsulfonamides.
  • ResearchGate. (2019). (a) Time-arrayed ¹H NMR experiment with 1b and Selectfluor™ 3 under....
  • ChemRxiv. (2024).
  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI).
  • Halperin, S. D., Fan, H., Chang, S., Martin, R. E., & Britton, R. (2014). A convenient photocatalytic fluorination of unactivated C-H bonds.
  • PMC. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)
  • Beilstein Journals. (2021).
  • PubMed. (2014).
  • ResearchGate. (2019). Solvent-Free Fluorination of Organic Compounds Using N—F Reagents.
  • PMC. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides.

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A Step-by-Step Guide to the Purification of 1-Fluoro-cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-cyclopentanecarbonitrile is a valuable fluorinated building block in medicinal chemistry and materials science. The introduction of a fluorine atom at a quaternary center can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability and binding affinity. Achieving high purity of this reagent is paramount for its successful application in multi-step syntheses, ensuring reproducibility and preventing the introduction of undesirable side products. This guide provides a comprehensive, step-by-step protocol for the purification of 1-fluoro-cyclopentanecarbonitrile, designed for researchers and drug development professionals. We will delve into the rationale behind each step, from initial impurity profiling to final purity assessment, employing a multi-technique approach that combines chemical treatment, fractional vacuum distillation, and flash column chromatography.

Introduction and Impurity Profile

1-Fluoro-cyclopentanecarbonitrile (CAS 1447949-40-7) is a colorless liquid with a molecular weight of 113.13 g/mol .[1] Commercially available batches often have a purity of around 96%, which may be insufficient for sensitive applications.[1] The impurities present in the crude product are largely dependent on the synthetic route employed for its preparation. Common synthetic strategies for fluorination may involve the use of electrophilic fluorinating agents like Selectfluor™ on a nitrile-stabilized carbanion or nucleophilic substitution on a suitable precursor.[2]

Common Potential Impurities:

  • Starting Materials: Unreacted precursors such as 1-hydroxy-cyclopentanecarbonitrile or 1-chloro-cyclopentanecarbonitrile.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially in the presence of acid or base, leading to the formation of 1-fluoro-cyclopentanecarboxamide and subsequently 1-fluoro-cyclopentanecarboxylic acid.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup (e.g., acetonitrile, dichloromethane) and byproducts from the fluorinating agent.

  • Dehydrofluorination Products: Elimination of HF could lead to the formation of cyclopent-1-ene-1-carbonitrile.

Understanding this impurity profile is crucial for designing an effective purification strategy. A multi-pronged approach is therefore recommended to tackle impurities with different chemical and physical properties.

The Purification Strategy: A Multi-Step Approach

Our recommended purification workflow is a three-stage process designed to systematically remove the key classes of impurities. The causality behind this sequence is to first remove reactive and water-soluble impurities through an aqueous wash, then separate components based on boiling point via distillation, and finally, remove structurally similar impurities through chromatography.

Purification_Workflow cluster_0 Purification Stages Crude Product Crude Product Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup Remove acidic impurities & water-solubles Fractional Vacuum Distillation Fractional Vacuum Distillation Aqueous Workup->Fractional Vacuum Distillation Remove non-volatile impurities & separate by boiling point Flash Chromatography Flash Chromatography Fractional Vacuum Distillation->Flash Chromatography Remove structurally similar impurities (isomers, etc.) Pure Product Pure Product Flash Chromatography->Pure Product

Caption: Overall purification workflow for 1-fluoro-cyclopentanecarbonitrile.

Materials and Equipment

Chemicals & Reagents Equipment
Crude 1-fluoro-cyclopentanecarbonitrileRound-bottom flasks (various sizes)
Diethyl ether (Et₂O), anhydrousSeparatory funnel
Saturated sodium bicarbonate (NaHCO₃) solutionMagnetic stirrer and stir bars
Brine (saturated NaCl solution)Heating mantle with temperature control
Anhydrous magnesium sulfate (MgSO₄)Vacuum pump and pressure gauge
Silica gel (230-400 mesh)Fractional distillation apparatus (Vigreux column)
Hexane, HPLC gradeRotary evaporator
Ethyl acetate, HPLC gradeThin-Layer Chromatography (TLC) plates (silica gel)
Potassium permanganate (for TLC stain)UV lamp (254 nm)
Deuterated chloroform (CDCl₃) for NMRGlass column for chromatography
NMR Spectrometer (¹H, ¹³C, ¹⁹F)
FT-IR Spectrometer
Gas Chromatography-Mass Spectrometer (GC-MS)

Safety Note: 1-Fluoro-cyclopentanecarbonitrile and related nitriles are potentially harmful.[3][4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

Detailed Purification Protocols

Protocol 1: Pre-Purification via Aqueous Workup

Rationale: This step aims to remove acidic impurities, such as residual fluorinating agents or the hydrolysis byproduct 1-fluoro-cyclopentanecarboxylic acid. A weak base like sodium bicarbonate is used to neutralize and extract these acidic components into the aqueous phase.

Step-by-Step Procedure:

  • Dissolve the crude 1-fluoro-cyclopentanecarbonitrile (1 part) in diethyl ether (5 parts by volume).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution, shake gently, and vent frequently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution one more time.

  • Wash the organic layer with an equal volume of brine to remove residual water.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Dry the organic solution over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The remaining oil is the partially purified product.

Protocol 2: Fractional Vacuum Distillation

Rationale: Distillation separates compounds based on differences in their boiling points. Fluorinated compounds are often more volatile than their non-fluorinated counterparts.[6] Vacuum distillation is employed to reduce the boiling point and prevent thermal decomposition of the product. The non-fluorinated analogue, cyclopentanecarbonitrile, has a boiling point of 67-68 °C at 10 mmHg, which can serve as a reference point.[7]

Step-by-Step Procedure:

  • Set up a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry.

  • Place the oil from Protocol 1 into the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum to the system.

  • Gently heat the distillation flask using a heating mantle.

  • Collect and discard any initial low-boiling fractions (likely residual solvent).

  • Carefully collect the main fraction at a stable temperature and pressure. This is the purified 1-fluoro-cyclopentanecarbonitrile.

  • Stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues.

  • Allow the system to cool completely before releasing the vacuum.

Protocol 3: High-Purity Polish via Flash Column Chromatography

Rationale: This final step is crucial for removing impurities that have similar boiling points to the desired product, such as isomers or structurally related byproducts. Silica gel chromatography separates compounds based on their polarity.

Step-by-Step Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Spot the distilled product on a TLC plate and develop it in various solvent ratios (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc). The ideal system will give the product spot an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass column.

  • Sample Loading: Dissolve the distilled product in a minimal amount of the chosen eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the determined solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity 1-fluoro-cyclopentanecarbonitrile.

Purity Assessment and Characterization

To validate the success of the purification, a suite of analytical techniques should be employed.

Technique Purpose Expected Result for Pure Product
GC-MS Assesses purity and confirms molecular weight.A single major peak with a mass corresponding to 113.13 g/mol .
¹H NMR Confirms the proton environment of the cyclopentyl ring.Complex multiplets corresponding to the 8 protons on the cyclopentyl ring.
¹⁹F NMR Confirms the presence and purity of the fluorine atom.A single peak (or multiplet depending on coupling) in the expected region for an aliphatic fluorine.
FT-IR Confirms the presence of key functional groups.A sharp, strong absorbance around 2240 cm⁻¹ for the nitrile (C≡N) group and C-F stretching bands.

The combination of these methods provides a self-validating system, confirming both the identity and the high purity of the final product.

Workflow Decision Diagram

decision_tree start Purity Analysis of Crude distill Proceed to Distillation start->distill No significant acidic impurities wash Perform Aqueous Wash start->wash Acidic impurities detected? (e.g., by pH or NMR) chromatography Proceed to Chromatography distill->chromatography Impurities with similar B.P. remain? (Assessed by GC) final_analysis Final Purity Check > 99.5%? distill->final_analysis Purity > 99.5% after distillation? wash->distill chromatography->final_analysis end_ok Product Ready for Use final_analysis->end_ok Yes end_repeat Repeat Final Purification Step final_analysis->end_repeat No

Caption: Decision-making workflow for purification choices.

Conclusion

The multi-step purification protocol detailed in this application note provides a robust and reliable method for obtaining high-purity 1-fluoro-cyclopentanecarbonitrile. By systematically removing different classes of impurities through chemical washing, fractional distillation, and flash chromatography, researchers can ensure the quality and consistency of this critical building block for applications in drug discovery and materials science. Rigorous analytical validation at each stage is essential for confirming the success of the purification process.

References

  • Google Patents. (n.d.). EP1189855B1 - Use of nitriles as polar aprotic solvents.
  • SIELC Technologies. (2018, May 17). Separation of Cyclopentanecarbonitrile, 1-hydroxy- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Request PDF. (n.d.). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. Retrieved from [Link]

  • Google Patents. (n.d.). DE2902877C2 - Process for the preparation of a fluorobenzomononitrile.
  • PubChem. (n.d.). Cyclopentanecarbonitrile. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 1-fluoro-cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This comprehensive application note provides detailed protocols and theoretical justifications for the quantitative analysis of 1-fluoro-cyclopentanecarbonitrile, a fluorinated aliphatic nitrile of increasing interest in synthetic and medicinal chemistry. Recognizing the need for robust and reliable analytical methods in research and development, this guide presents three orthogonal techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC-UV), and quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section explains the underlying scientific principles, offers step-by-step experimental protocols, and discusses data analysis. Furthermore, this document provides a framework for method validation in accordance with ICH Q2(R1) guidelines to ensure data integrity, accuracy, and reproducibility.

Introduction

1-fluoro-cyclopentanecarbonitrile (CAS 1447949-40-7) is a valuable building block in modern organic synthesis. The incorporation of fluorine into molecules can significantly alter their physicochemical and biological properties, such as metabolic stability and binding affinity, making fluorinated intermediates like this one critical in the development of novel pharmaceuticals and agrochemicals.[1] Accurate and precise quantification of this compound is paramount for various stages of development, including reaction monitoring, purity assessment of synthetic batches, and quality control of starting materials.

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering the user to adapt and troubleshoot these methods effectively. The protocols are designed as self-validating systems, incorporating system suitability checks and quality control measures essential for regulatory compliance and scientific rigor.

Physicochemical Properties of 1-fluoro-cyclopentanecarbonitrile

Understanding the analyte's properties is fundamental to selecting and optimizing an analytical method.

PropertyValueSource
CAS Number 1447949-40-7
Molecular Formula C₆H₈FN
Molecular Weight 113.13 g/mol
Appearance Colorless Liquid
Boiling Point Not specified, but expected to be relatively volatile due to low molecular weight.
Solubility Expected to be soluble in common organic solvents (e.g., Acetonitrile, Methanol, Dichloromethane).

The compound's low molecular weight and expected volatility make it an excellent candidate for GC-MS. Its potential for UV absorbance, albeit weak, and its solubility in common organic solvents allow for analysis by HPLC. The presence of a fluorine atom makes it ideally suited for the highly specific and quantitative ¹⁹F NMR technique.

Overall Analytical Workflow

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

Analytical_Workflow cluster_0 Analytical Goal Definition cluster_1 Method Selection cluster_2 Available Methods cluster_3 Execution & Validation Goal Define Analytical Need (e.g., Purity, Assay, Impurity Profile) Select Select Primary Method Goal->Select GCMS GC-MS (Volatility & Sensitivity) Select->GCMS Analyte is volatile? HPLC HPLC-UV (Versatility & Non-Volatiles) Select->HPLC Analyte is soluble? qNMR ¹⁹F qNMR (Absolute Purity & Specificity) Select->qNMR Need absolute purity? Develop Method Development & Optimization GCMS->Develop HPLC->Develop qNMR->Develop Validate Method Validation (ICH Q2(R1)) Develop->Validate Analysis Routine Sample Analysis Validate->Analysis

Caption: High-level decision workflow for selecting an analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Justification

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[2] For 1-fluoro-cyclopentanecarbonitrile, its low molecular weight suggests sufficient volatility for gas-phase analysis.

  • Causality of Choices:

    • Injector: A split/splitless injector is used. Split mode is ideal for high-concentration samples to avoid column overloading, while splitless mode provides higher sensitivity for trace analysis.

    • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is chosen. This provides good general-purpose separation for a wide range of compounds and is robust.

    • Detector: A mass spectrometer provides high specificity. Electron Ionization (EI) at 70 eV generates a reproducible fragmentation pattern for structural confirmation. For quantification, Selected Ion Monitoring (SIM) mode is superior to full-scan mode as it increases sensitivity and selectivity by monitoring only specific fragment ions of the target analyte.

Experimental Protocol

GCMS_Workflow A 1. Standard/Sample Preparation B 2. GC Injection & Separation A->B C 3. MS Detection (EI, SIM Mode) B->C D 4. Data Acquisition C->D E 5. Peak Integration & Calibration D->E F 6. Quantification Report E->F

Caption: Workflow for quantitative analysis by GC-MS.

Instrumentation and Conditions:

ParameterSettingJustification
GC System Agilent 8890 or equivalentStandard, reliable GC platform.
MS Detector Agilent 5977 MSD or equivalentHigh-sensitivity single quadrupole MS.
Injector Split/SplitlessFlexible for different concentrations.
Injector Temp 250 °CEnsures rapid volatilization without thermal degradation.
Split Ratio 50:1 (adjustable based on concentration)Prevents column overload.
Carrier Gas Helium, constant flow at 1.2 mL/minInert gas providing good chromatographic efficiency.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)Industry-standard column for robust, general-purpose separations.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 minEnsures good separation from solvents and potential impurities.
MS Source Temp 230 °CStandard temperature for stable EI.
MS Quad Temp 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVProduces standardized, reproducible fragmentation patterns.
Acquisition Mode SIM: monitor m/z values (e.g., 113 for molecular ion, and 2-3 other key fragments)Maximizes sensitivity and selectivity for quantification.

Procedure:

  • Stock Standard Preparation: Accurately weigh ~25 mg of 1-fluoro-cyclopentanecarbonitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate to create a 1 mg/mL (1000 ppm) stock solution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 ppm) by serial dilution of the stock solution with ethyl acetate.

  • Sample Preparation: Accurately weigh a sample expected to contain the analyte. Dissolve it in ethyl acetate to achieve a final concentration within the calibration range (e.g., ~25 ppm).

  • Analysis Sequence:

    • Inject a solvent blank (ethyl acetate) to check for system contamination.

    • Inject the calibration standards from lowest to highest concentration.

    • Inject samples.

    • Inject a mid-level calibration standard every 10-15 sample injections to verify instrument stability.

  • Data Analysis:

    • Integrate the peak area for the primary quantitation ion for each standard and sample.

    • Generate a linear regression calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be >0.995.

    • Calculate the concentration of the analyte in the samples using the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV)

Principle and Justification

HPLC is a versatile technique for separating compounds in a liquid mobile phase. It is particularly useful for less volatile compounds or as an orthogonal method to GC.

  • Causality of Choices:

    • Stationary Phase: While a standard C18 column can be used, a fluorinated stationary phase (e.g., a pentafluorophenyl or PFP phase) is highly recommended. These phases can offer unique selectivity for fluorinated compounds through dipole-dipole and π-π interactions, potentially resolving isomers or closely related impurities that are difficult to separate on a C18 column.[3][4]

    • Mobile Phase: A simple reversed-phase mobile phase of acetonitrile and water is chosen. Acetonitrile is preferred over methanol as it typically provides lower backpressure and better UV transparency.

    • Detector: The nitrile chromophore (C≡N) has a weak UV absorbance in the low UV range (~210 nm). A photodiode array (PDA) detector is ideal as it can monitor a range of wavelengths simultaneously, allowing for optimization of the quantitation wavelength and peak purity analysis.

Experimental Protocol

HPLC_Workflow A 1. Mobile Phase & Sample Preparation B 2. HPLC Injection & Isocratic/Gradient Elution A->B C 3. UV/PDA Detection (e.g., 210 nm) B->C D 4. Data Acquisition C->D E 5. Peak Integration & Calibration D->E F 6. Quantification Report E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Fluoro-cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-fluoro-cyclopentanecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we will address common challenges and side reactions encountered during the preparation of this valuable fluorinated building block. Our goal is to provide not only solutions but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide

This section is dedicated to identifying and resolving specific issues that may arise during the synthesis of 1-fluoro-cyclopentanecarbonitrile. Each problem is presented in a question-and-answer format, offering detailed explanations and actionable protocols.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction is showing very low conversion to 1-fluoro-cyclopentanecarbonitrile. What are the primary factors I should investigate?

Answer: Low or no yield in this synthesis often points to issues with the starting materials, reagents, or reaction conditions. Let's break down the most common culprits.

  • Purity and Reactivity of Starting Material: The most common synthetic routes start from 1-hydroxycyclopentanecarbonitrile. The purity of this starting material is critical. Impurities can interfere with the fluorinating agent.

  • Quality of the Fluorinating Agent: The choice and quality of the fluorinating agent are paramount. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are highly sensitive to moisture.[1] Ensure your reagent is fresh or has been stored under strictly anhydrous conditions.

  • Anhydrous Reaction Conditions: Fluorination reactions are notoriously sensitive to water.[1][2] Any trace of moisture can hydrolyze the fluorinating agent, rendering it inactive and generating hydrofluoric acid (HF), which can lead to other side reactions.

Troubleshooting Protocol: Ensuring Optimal Reaction Conditions

  • Drying of Glassware and Solvents: Thoroughly oven-dry all glassware before use. Use freshly distilled, anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the ingress of atmospheric moisture.

  • Reagent Quality Check: If possible, test the activity of your fluorinating agent on a small scale with a reliable substrate before committing to the main reaction.

  • Temperature Control: Many fluorination reactions require careful temperature management. Reactions are often initiated at low temperatures (e.g., -78 °C) and allowed to warm slowly.[1]

Issue 2: Formation of Elimination Byproducts

Question: I am observing a significant amount of cyclopentene-1-carbonitrile in my reaction mixture. How can I minimize this elimination side reaction?

Answer: The formation of an alkene through elimination is a common competing pathway in deoxyfluorination reactions, especially with secondary alcohols.[1] This occurs when the reaction conditions favor an E2 elimination mechanism over the desired SN2 substitution.

Strategies to Minimize Elimination:

StrategyRationale
Lower Reaction Temperature Running the reaction at a lower temperature (e.g., starting at -78°C and slowly warming) can favor the SN2 pathway, which typically has a lower activation energy than elimination.
Choice of Fluorinating Agent Some modern fluorinating agents, such as PhenoFluor, have been shown to reduce elimination side reactions.[1]
Solvent Selection The choice of solvent can influence the reaction pathway. Non-polar, aprotic solvents are generally preferred.
Issue 3: Over-fluorination or Difluorination

Question: My analysis shows the presence of difluorinated byproducts. How can I improve the selectivity for monofluorination?

Answer: Over-fluorination can occur if the monofluorinated product is of similar or higher reactivity than the starting material.[1] This is a common issue in electrophilic fluorination reactions.[3]

Controlling Selectivity for Monofluorination:

  • Stoichiometry Control: Carefully control the stoichiometry of the fluorinating agent. Using slightly less than one equivalent (e.g., 0.95 eq) can help prevent over-fluorination.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or NMR. Stop the reaction as soon as the starting material is consumed.

  • Lower Temperature: Conducting the reaction at a lower temperature can enhance selectivity for the desired monofluorinated product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1-fluoro-cyclopentanecarbonitrile?

A1: A prevalent method involves the nucleophilic fluorination of 1-hydroxycyclopentanecarbonitrile. This precursor is often synthesized from cyclopentanone.[2] The hydroxyl group is then replaced by a fluorine atom using a deoxyfluorination agent.

Q2: Which fluorinating agents are most suitable for this synthesis?

A2: The choice of fluorinating agent is critical and depends on the specific reaction conditions and the scale of the synthesis. Common choices for deoxyfluorination of alcohols include:

  • Diethylaminosulfur Trifluoride (DAST): A widely used but thermally unstable reagent.

  • Deoxo-Fluor: A more thermally stable alternative to DAST.[1]

  • Newer Reagents: Reagents like AlkylFluor and PhenoFluor may offer higher yields and broader substrate scope for complex molecules.[1]

Q3: How can I purify the final product from the reaction mixture?

A3: Purification of 1-fluoro-cyclopentanecarbonitrile typically involves standard laboratory techniques. After an aqueous workup to remove the spent fluorinating agent and other water-soluble byproducts, the crude product is usually purified by column chromatography on silica gel. Fractional distillation under reduced pressure can also be an effective method for purification.

Visualizing the Process

Troubleshooting Workflow for Low Yield

This diagram outlines the decision-making process when troubleshooting a low-yielding reaction.

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Purity of Starting Material & Fluorinating Agent start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Ensure Strictly Anhydrous Conditions & Inert Atmosphere conditions_ok Conditions OK? check_conditions->conditions_ok check_temp Optimize Reaction Temperature Profile temp_ok Temperature Optimized? check_temp->temp_ok reagent_ok->check_conditions Yes fail Consult Further Literature / Consider Alternative Route reagent_ok->fail No conditions_ok->check_temp Yes conditions_ok->fail No success Improved Yield temp_ok->success Yes temp_ok->fail No

Caption: Troubleshooting workflow for low yield.

Competing Reaction Pathways

This diagram illustrates the competition between the desired SN2 reaction and the E2 elimination side reaction.

competing_reactions starting_material 1-Hydroxycyclopentanecarbonitrile + Fluorinating Agent intermediate Intermediate starting_material->intermediate sn2_product Desired Product: 1-Fluoro-cyclopentanecarbonitrile (SN2 Pathway) intermediate->sn2_product Favored by low temp. e2_product Side Product: Cyclopentene-1-carbonitrile (E2 Pathway) intermediate->e2_product Favored by high temp.

Caption: Competing SN2 and E2 reaction pathways.

References

  • Technical Support Center: Overcoming Side Reactions in Fluorination - Benchchem.
  • New methodology for nucleophilic uorination - Durham E-Theses.
  • The Dark Side of Fluorine - PMC.
  • nucleophilic fluorination reactions: Topics by Science.gov.
  • Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books.
  • US5434303A - Process for the preparation of 1-fluoro-cyclopropane-1-carboxylic acid.
  • Buy 1-Hydroxycyclopentanecarbonitrile | 5117-85-1 - Smolecule.
  • Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination.
  • A highly selective C–H bond fluorination unlocks conformational reporting in a complex natural product derivative - PMC.
  • Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). - ResearchGate.
  • US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion - PMC.
  • Current Trends in Practical Fluorination Chemistry - Thermo Fisher Scientific.
  • The preparation and properties of 1,1-difluorocyclopropane derivatives - Beilstein Journals.
  • "Troubleshooting guide for the fluorination of pyridinyl ethanone" - Benchchem.

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Technical Support Center: Troubleshooting the Fluorination of Cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the fluorination of cyclopentanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthetic transformation. The strategic introduction of fluorine can significantly impact a molecule's properties, but the process is not without its hurdles.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to help you achieve successful and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low to no yield of my desired α-fluorocyclopentanecarbonitrile. What are the likely causes and how can I improve it?

A1: Low or no product yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:

  • Inadequate Activation of the α-C-H Bond: The fluorination of an sp³ C-H bond, even one activated by an adjacent nitrile group, requires specific conditions to facilitate the removal of the proton and subsequent attack by the electrophilic fluorine source.[2]

    • Troubleshooting Steps:

      • Base Selection: The choice and amount of base are crucial.[2] For deprotonating the carbon alpha to a nitrile, bases like potassium hydroxide (KOH) or n-butyllithium (n-BuLi) can be effective in generating the necessary carbanion for reaction with an electrophilic fluorinating agent.[2] However, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are often preferred to minimize side reactions.

      • Reaction Temperature: Enolate/carbanion formation is typically performed at low temperatures (e.g., -78 °C) to ensure stability and prevent side reactions. After the addition of the fluorinating agent, the reaction may need to be slowly warmed to room temperature or gently heated to proceed to completion.[3]

  • Reagent Quality and Handling: The quality of your reagents, especially the fluorinating agent and any anhydrous solvents, is paramount.

    • Troubleshooting Steps:

      • Fluorinating Agent: Electrophilic N-F reagents like Selectfluor™ are generally stable solids but should be stored in a dry environment.[1][4] Ensure your reagent is from a reliable source and has been stored correctly.

      • Anhydrous Conditions: Many fluorination reactions are highly sensitive to moisture.[5] Ensure all glassware is oven-dried, and use anhydrous solvents. Even trace amounts of water can quench the base or react with the fluorinating agent.[5]

      • Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent the quenching of reactive intermediates by atmospheric moisture and oxygen.[5]

  • Insufficient Reaction Time or Temperature: The reaction may simply be too slow under your current conditions.

    • Troubleshooting Steps:

      • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][6]

      • Temperature Adjustment: If the reaction is sluggish at room temperature, consider gently heating the mixture. However, be aware that higher temperatures can also lead to increased side product formation.[3]

Q2: I am forming a significant amount of a difluorinated byproduct. How can I improve the selectivity for monofluorination?

A2: The formation of a difluorinated product is a common challenge when the monofluorinated product is of similar or higher reactivity than the starting material.[5] Here’s how to favor monofluorination:

  • Stoichiometry Control: Carefully controlling the stoichiometry of the fluorinating agent is the most critical factor.

    • Troubleshooting Steps:

      • Reduce Equivalents: Use slightly less than one equivalent of the fluorinating agent (e.g., 0.95 equivalents) to minimize the chance of a second fluorination event.[5]

      • Slow Addition: Add the fluorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor the monofluorination of the starting material over the fluorination of the already-formed product.

  • Reaction Conditions:

    • Troubleshooting Steps:

      • Lower Temperature: Running the reaction at a lower temperature can often improve selectivity.[3][5]

      • Monitor and Quench: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-fluorination.[3]

Q3: My reaction is messy, and I'm observing multiple unidentified side products. What could be the cause?

A3: A complex reaction mixture with multiple side products can be frustrating. The likely culprits are incorrect reaction conditions or the inherent reactivity of the reagents and substrate.

  • Base-Induced Side Reactions: The base used to deprotonate the cyclopentanecarbonitrile can sometimes participate in or promote undesired side reactions.

    • Troubleshooting Steps:

      • Choice of Base: If you are using a nucleophilic base, it could be reacting with your starting material or product. Switch to a non-nucleophilic, sterically hindered base like LDA or NaHMDS.

      • Temperature Control: Ensure the deprotonation and subsequent fluorination are carried out at an appropriately low temperature to minimize side reactions.

  • Oxidative Side Reactions: Some electrophilic fluorinating agents, like Selectfluor™, are also strong oxidants.[7]

    • Troubleshooting Steps:

      • Alternative Reagents: If oxidative side products are suspected, consider a different electrophilic fluorinating agent that may have a lower oxidizing potential.

      • Reaction Conditions: Modifying the solvent or temperature may help to suppress oxidative pathways.

  • Substrate Decomposition: The combination of a strong base and a reactive electrophile can sometimes lead to the decomposition of the starting material or product.

    • Troubleshooting Steps:

      • Milder Conditions: Explore milder reaction conditions, such as a weaker base or a lower reaction temperature.

      • Order of Addition: Experiment with the order of addition of reagents. Sometimes, adding the base to a mixture of the substrate and fluorinating agent can be beneficial.

General Experimental Protocol

This is a general guideline and may require optimization for your specific setup and scale.

α-Fluorination of Cyclopentanecarbonitrile using Selectfluor™

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve cyclopentanecarbonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.05 eq.) in THF dropwise over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Fluorination: In a separate flame-dried flask, dissolve Selectfluor™ (1.1 eq.) in anhydrous dimethylformamide (DMF) (a minimal amount to dissolve). Add this solution dropwise to the reaction mixture at -78 °C over 20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Work-up: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Guide for Fluorination of Cyclopentanecarbonitrile

Issue Potential Cause Suggested Solution
Low/No Yield Incomplete deprotonationUse a stronger, non-nucleophilic base (e.g., LDA). Optimize base stoichiometry.
Poor quality of reagents/solventUse freshly opened, high-purity reagents and anhydrous solvents.
Reaction not going to completionIncrease reaction time and/or temperature. Monitor reaction progress.
Difluorination Excess fluorinating agentUse ≤1.0 equivalent of the fluorinating agent.
Reaction time too longStop the reaction as soon as the starting material is consumed.
Multiple Side Products Base-induced side reactionsUse a non-nucleophilic base. Maintain low temperatures.
Oxidative degradationConsider a different fluorinating agent. Modify reaction conditions.

Visualization

Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting common issues in the fluorination of cyclopentanecarbonitrile.

Safety First: Handling Fluorinating Agents

Fluorinating agents are highly reactive and require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and gloves resistant to the chemicals being used.[8][9]

  • Fume Hood: All manipulations of fluorinating agents should be performed in a well-ventilated fume hood.[8]

  • Emergency Preparedness: Be aware of the specific hazards of the fluorinating agent you are using. For reagents that can generate hydrogen fluoride (HF), have a calcium gluconate tube readily available as a first aid measure for skin contact.[8][9]

  • Quenching: Carefully quench any excess fluorinating agent and reactive intermediates according to established laboratory safety procedures.

By systematically addressing these common issues, you can significantly improve the success rate of your fluorination reactions involving cyclopentanecarbonitrile.

References

  • Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. | Request PDF. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. (2025, July 29). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Fluorine Safety. (n.d.). University of California, Santa Barbara, Environmental Health & Safety. Retrieved February 7, 2026, from [Link]

  • Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety. Retrieved February 7, 2026, from [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Fluorinating agents. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved February 11, 2026, from [Link]

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of Wisconsin-Madison, Environment, Health & Safety. Retrieved February 7, 2026, from [Link]

  • LCSS: FLUORINE. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • The development of Selectfluor® as a commercial electrophilic fluorinating agent. (n.d.). REF Impact Case Studies. Retrieved February 7, 2026, from [Link]

  • Selectfluor. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025, July 8). MDPI. Retrieved February 7, 2026, from [Link]

  • α-Difluoromethylation on sp3 Carbon of Nitriles Using Fluoroform and Ruppert–Prakash Reagent. (2015, September 24). ACS Publications. Retrieved February 7, 2026, from [Link]

  • An Electrochemical Approach to Directed Fluorination. (2023, January 26). ACS Publications. Retrieved February 7, 2026, from [Link]

  • CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. (n.d.). Revue Roumaine de Chimie. Retrieved February 7, 2026, from [Link]

  • Nitrile. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • ELECTROCHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. (n.d.). Revue Roumaine de Chimie. Retrieved February 7, 2026, from [Link]

  • eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. (2025, March 21). YouTube. Retrieved February 7, 2026, from [Link]

  • A highly selective C–H bond fluorination unlocks conformational reporting in a complex natural product derivative. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. (2025, November 28). MDPI. Retrieved February 7, 2026, from [Link]

  • Biotransformation of aromatic compounds. Monitoring fluorinated analogues by NMR. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 7, 2026, from [Link]

  • A highly selective C–H bond fluorination unlocks conformational reporting in a complex natural product derivative. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. (2025, January 23). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Preparation of fluorinated covalent organic polymers at room temperature for removal and detection of perfluorinated compounds. (2021, October 15). PubMed. Retrieved February 7, 2026, from [Link]

  • Skeletal rearrangements during the fluorination of C6-hydrocarbons over cobalt(III) trifluoride. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Purification of 1-Fluoro-cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 1-Fluoro-cyclopentanecarbonitrile is a valuable building block in modern medicinal chemistry and materials science, prized for the unique physicochemical properties imparted by the fluorinated quaternary center. Achieving high purity of this reagent is paramount, as even trace impurities can significantly impact downstream reaction yields, kinetic profiles, and the biological activity of target molecules. This guide provides in-depth troubleshooting and validated protocols to address common purification challenges encountered by researchers.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of 1-fluoro-cyclopentanecarbonitrile.

Q1: What are the most common impurities I should expect in my crude sample?

A1: The impurity profile of your 1-fluoro-cyclopentanecarbonitrile sample is intrinsically linked to its synthetic route. Most syntheses involve the fluorination of a precursor, so impurities typically fall into one of four categories: unreacted starting materials, reaction byproducts, degradation products, or process-related contaminants.

Table 1: Common Potential Impurities in 1-Fluoro-cyclopentanecarbonitrile

Impurity CategorySpecific ExampleSource / Reason for PresenceRecommended Removal Strategy
Starting Materials 1-Hydroxycyclopentanecarbonitrile[1][2][3]Incomplete fluorination reaction.Flash Chromatography, Aqueous Wash
Cyclopentanecarbonitrile[4]Incomplete fluorination or side reaction.Fractional Vacuum Distillation
Cyclopentanone[5]Residual precursor from cyanohydrin formation.Fractional Vacuum Distillation
Reaction Byproducts Over-fluorinated speciesHarsh fluorinating conditions.Preparative HPLC or GC
Elimination products (e.g., cyclopentene-1-carbonitrile)Base-mediated side reactions.Fractional Vacuum Distillation, Flash Chromatography
Degradation Products 1-Fluoro-cyclopentanecarboxamide / Carboxylic AcidHydrolysis of the nitrile group by moisture (acid/base catalyzed).[1]Aqueous basic wash (e.g., NaHCO₃) followed by extraction.
Process Contaminants Residual Solvents (e.g., Toluene, Acetonitrile, THF)From reaction or extraction steps.[6][7]High-vacuum evaporation, Fractional Distillation
Inorganic Salts (e.g., Metal fluorides, bases)Remnants from reagents and aqueous workup.[8][9]Aqueous Wash (Liquid-Liquid Extraction)
Q2: I have my crude product in an organic solvent. What is the first and most critical purification step?

A2: The first step should always be a series of aqueous washes (liquid-liquid extraction). This is a rapid and highly effective method to remove the bulk of inorganic salts, water-soluble starting materials (like 1-hydroxycyclopentanecarbonitrile), and acidic or basic byproducts before attempting more energy-intensive techniques like distillation or chromatography.

  • Transfer: Transfer the organic solution of your crude product to a separatory funnel.

  • Neutral Wash: Add an equal volume of deionized water, shake vigorously for 30 seconds, and allow the layers to separate. Drain the aqueous layer.

  • Basic Wash (to remove acidic impurities): Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake, venting frequently to release CO₂ gas. Allow the layers to separate and drain the aqueous layer. This step is crucial for removing any hydrolyzed carboxylic acid impurities.[5]

  • Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. This wash helps to break up any emulsions and removes the majority of dissolved water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Stir for 15-20 minutes.

  • Filtration: Filter off the drying agent. The resulting organic solution is now ready for solvent removal and further purification.

Q3: What is the best general-purpose strategy for achieving >99% purity?

A3: A multi-step approach is always recommended. After a thorough aqueous workup (Protocol 1), the choice between fractional distillation and flash chromatography depends on the nature of the remaining impurities.

  • Fractional Vacuum Distillation is ideal if the primary impurities have boiling points that differ by at least 20-25 °C from the product. It is highly scalable and avoids the use of large volumes of chromatography solvents.

  • Flash Column Chromatography is superior for removing impurities with very similar boiling points but different polarities (e.g., unreacted 1-hydroxycyclopentanecarbonitrile).

G cluster_0 Initial Cleanup cluster_1 Major Purification A Crude Reaction Mixture B Protocol 1: Aqueous Workup (Water, NaHCO₃, Brine) A->B C Dry Organic Phase (e.g., over MgSO₄) B->C D Crude Product (After Solvent Removal) C->D Filter & Evaporate Solvent E Choice Point: Analyze aliquot by GC/NMR D->E F Protocol 2: Fractional Vacuum Distillation (Boiling Point Differences) E->F Impurities have different B.P. G Protocol 3: Flash Chromatography (Polarity Differences) E->G Impurities have different polarity H Pure 1-Fluoro-cyclopentanecarbonitrile F->H G->H

Caption: General workflow for purifying 1-fluoro-cyclopentanecarbonitrile.

Q4: How do I perform an effective fractional vacuum distillation for this compound?

A4: Since 1-fluoro-cyclopentanecarbonitrile is a relatively small molecule, it will require reduced pressure to distill without decomposition. The boiling point of the parent cyclopentanecarbonitrile is 67-68 °C at 10 mmHg[4]; the fluorinated analog is expected to have a similar or slightly lower boiling point under vacuum.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column (10-20 cm) to ensure good separation without significant product holdup. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude, dried product to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump, protecting it with a cold trap (liquid nitrogen or dry ice/acetone). A target pressure of 10-20 mmHg is a good starting point.

  • Heating: Begin stirring and gently heat the distillation pot using a heating mantle.

  • Collect Fractions:

    • Fore-run: Collect the first fraction, which will contain any low-boiling impurities (e.g., residual solvents). The head temperature will be low and may fluctuate.

    • Product Fraction: As the head temperature stabilizes, switch to a new receiving flask. Collect the fraction that distills over at a constant temperature. This is your purified product.

    • Final Fraction: If the temperature begins to rise again or distillation slows significantly, switch to a third flask to collect high-boiling impurities.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly re-introducing air to the apparatus.

Q5: My product is contaminated with a polar impurity. What chromatography conditions should I use?

A5: Flash column chromatography on silica gel is an excellent choice for removing polar impurities like residual 1-hydroxycyclopentanecarbonitrile. The principle is to use a relatively nonpolar solvent system where the desired, less polar product elutes quickly, while the more polar impurities are retained on the silica.

  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with your starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate).

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a nonpolar solvent system. A good starting point is a mixture of Hexanes and Ethyl Acetate (EtOAc).

    • Gradient Elution: Start with a low polarity mixture (e.g., 98:2 Hexanes:EtOAc) and slowly increase the polarity (e.g., to 95:5, then 90:10) to elute your compound.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified 1-fluoro-cyclopentanecarbonitrile.

SymptomPossible CauseRecommended Solution
Product is a cloudy liquid. Water contamination or fine inorganic salt suspension.Perform Protocol 1 (Aqueous Workup), ensuring a final brine wash and thorough drying with MgSO₄.
Product has a low pH (acidic). Hydrolysis to the corresponding carboxylic acid.During workup (Protocol 1), perform a careful wash with saturated NaHCO₃ solution to neutralize and extract the acidic impurity.
Distillation yields are low. Product is high-boiling and decomposing.Ensure you are using a sufficiently low pressure (high vacuum). Check for leaks in your distillation setup.
Product co-elutes with impurity during chromatography. Impurity has very similar polarity.Try a different solvent system (e.g., Dichloromethane/Hexanes). If that fails, fractional distillation may be a better option.

References

  • Purification of nitriles - US2388506A - Google Patents.
  • Cyclopentanone - Organic Syntheses Procedure. Available at: [Link]

  • Process for the preparation of a fluorobenzomononitrile - DE2902877C2 - Google Patents.
  • Cyclopentanecarbonitrile, 1-hydroxy- | SIELC Technologies. Available at: [Link]

  • A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes - PMC. Available at: [Link]

  • Production of fluoroacetonitrile - US2442290A - Google Patents.
  • THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS - DTIC. Available at: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]

  • Enantioselective Synthesis of Cyclopropanes That Contain Fluorinated Tertiary Stereogenic Carbon Centers: A Chiral Fluoro Carbanion Equivalent. Available at: [Link]

  • Impurities in Pharmaceutical Substances. Available at: [Link]

  • A review on impurity profile of pharmaceutical drug substances. Available at: [Link]

  • Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles - Chemical Communications (RSC Publishing). Available at: [Link]

  • Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile - US11673857B2 - Google Patents.
  • 1-Fluoro-1-nitrocyclopentane | C5H8FNO2 - PubChem. Available at: [Link]

  • Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries - ResearchGate. Available at: [Link]

  • 1-Fluoro-1-methylcyclopentane | C6H11F - PubChem. Available at: [Link]

  • 1-Hydroxycyclopentanecarbonitrile | C6H9NO - PubChem. Available at: [Link]

  • Deep Removal of Fluoride Ions from Spent Ternary Lithium-Ion Batteries Leachate Using Porous La@Zr Adsorbent - MDPI. Available at: [Link]

  • Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. | Request PDF. Available at: [Link]

  • pinacolone - Organic Syntheses Procedure. Available at: [Link]

  • Thermal Stability of Cyclopentane as an Organic Rankine Cycle Working Fluid - OSTI.GOV. Available at: [Link]

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Technical Support Center: Enhancing the Stability of 1-Fluoro-cyclopentanecarbonitrile in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-fluoro-cyclopentanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this valuable fluorinated building block in solution. By understanding its potential degradation pathways and implementing the recommended handling and storage protocols, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: The Duality of the α-Fluoronitrile Moiety

1-Fluoro-cyclopentanecarbonitrile is a unique building block in medicinal chemistry. The strategic incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.[1] However, the very features that make the α-fluoronitrile group attractive—the electron-withdrawing nature of both the fluorine and nitrile groups—also render the molecule susceptible to specific degradation pathways, particularly in solution. This guide will equip you with the knowledge to mitigate these stability risks.

Core Concepts: Understanding Potential Degradation Pathways

The stability of 1-fluoro-cyclopentanecarbonitrile in solution is primarily threatened by two main chemical reactions: hydrolysis of the nitrile group and elimination of hydrogen fluoride (HF).

Hydrolysis: The Primary Concern

The most common degradation pathway for nitriles in solution is hydrolysis, which can be catalyzed by both acid and base.[2][3] This reaction proceeds in two stages: first to the corresponding amide (1-fluoro-cyclopentanecarboxamide), and then further to the carboxylic acid (1-fluoro-cyclopentanecarboxylic acid).[4][5]

The presence of water is a critical factor for this degradation pathway to occur.[6] Even trace amounts of moisture in solvents can lead to slow hydrolysis over time.

Diagram: Hydrolysis Pathway of 1-Fluoro-cyclopentanecarbonitrile

hydrolysis_pathway reactant 1-Fluoro-cyclopentanecarbonitrile intermediate 1-Fluoro-cyclopentanecarboxamide reactant->intermediate + H₂O (Acid or Base catalysis) product 1-Fluoro-cyclopentanecarboxylic Acid intermediate->product + H₂O (Harsher conditions)

Caption: Stepwise hydrolysis of 1-fluoro-cyclopentanecarbonitrile.

Elimination of Hydrogen Fluoride (HF)

Under certain conditions, particularly in the presence of a strong base, α-fluoronitriles can undergo elimination of HF to form an unsaturated cyclopentene-1-carbonitrile. This is a significant concern as it fundamentally alters the molecular scaffold.

Frequently Asked Questions (FAQs)

Q1: I've observed a new peak in my HPLC analysis after storing my stock solution of 1-fluoro-cyclopentanecarbonitrile in methanol for a week. What could it be?

A: The most likely culprit is hydrolysis. Methanol, unless rigorously dried, contains trace amounts of water which can lead to the formation of 1-fluoro-cyclopentanecarboxamide and, to a lesser extent, 1-fluoro-cyclopentanecarboxylic acid. We recommend preparing fresh solutions or using anhydrous solvents for storage.

Q2: Can I use a protic solvent like ethanol or water for my reaction?

A: While short-term use in a well-controlled reaction may be acceptable, prolonged exposure or storage in protic solvents is not recommended due to the risk of hydrolysis. If your reaction chemistry demands a protic solvent, we advise using an anhydrous grade and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: Is 1-fluoro-cyclopentanecarbonitrile sensitive to acidic or basic conditions?

A: Yes, both acidic and basic conditions can catalyze the hydrolysis of the nitrile group.[2][7][8] Strong bases can also promote the elimination of HF. Therefore, it is crucial to avoid both acidic and basic environments during storage and workup if possible. If your experimental protocol requires a pH adjustment, it should be done at low temperatures and for the shortest possible duration.

Q4: What are the ideal storage conditions for a stock solution of 1-fluoro-cyclopentanecarbonitrile?

A: For optimal stability, stock solutions should be prepared in a high-purity, anhydrous, aprotic solvent such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM). The solution should be stored in a tightly sealed vial with a PTFE-lined cap at low temperatures (2-8 °C is recommended) and under an inert atmosphere.[9]

Q5: How can I monitor the stability of my 1-fluoro-cyclopentanecarbonitrile solution?

A: We recommend using a stability-indicating analytical method, such as reverse-phase HPLC with UV detection. This will allow you to separate and quantify the parent compound from its potential degradation products.[10] Regular analysis of your stock solution (e.g., weekly) will help you track its purity over time.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new, more polar peak in HPLC Hydrolysis to the amide or carboxylic acid.Prepare fresh solutions in anhydrous aprotic solvents. Avoid exposure to moisture and extreme pH.
Loss of parent compound peak area over time Degradation of the compound.Review storage conditions. Ensure the solution is stored at a low temperature, under an inert atmosphere, and in a tightly sealed container.
Inconsistent reaction yields Degradation of the starting material.Confirm the purity of the 1-fluoro-cyclopentanecarbonitrile solution by HPLC or GC-MS before use.
Formation of a non-polar impurity, especially under basic conditions Elimination of HF.Avoid strong bases. If a base is necessary, use a non-nucleophilic, sterically hindered base at low temperatures.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution
  • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

  • Use a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, HPLC grade, <0.005% water).

  • Accurately weigh the desired amount of 1-fluoro-cyclopentanecarbonitrile in a clean, dry vial.

  • Add the anhydrous solvent to the desired concentration.

  • Cap the vial tightly with a PTFE-lined cap.

  • Purge the headspace of the vial with dry nitrogen or argon for 1-2 minutes.

  • Store the vial at 2-8 °C in a dark, dry place.

Protocol 2: Stability Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Diagram: Troubleshooting Workflow for Impurity Detection

troubleshooting_workflow start New peak observed in HPLC check_polarity Is the new peak more polar? start->check_polarity hydrolysis Likely hydrolysis product (amide or carboxylic acid) check_polarity->hydrolysis Yes elimination Possible HF elimination product check_polarity->elimination No check_conditions Review storage conditions: - Solvent anhydrous? - pH neutral? - Temperature low? hydrolysis->check_conditions reprepare Prepare fresh solution in anhydrous aprotic solvent check_conditions->reprepare check_base Was a strong base used? elimination->check_base use_weaker_base Use a weaker, non-nucleophilic base at low temperature check_base->use_weaker_base Yes

Sources

common pitfalls in the handling and storage of 1-fluoro-cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-fluoro-cyclopentanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshoot common pitfalls in the handling and storage of this compound. Given the limited publicly available data on this specific molecule, this guide synthesizes information from analogous α-fluoronitriles, cyclopentyl derivatives, and fundamental chemical principles to provide a robust framework for safe and effective experimentation.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and storage of 1-fluoro-cyclopentanecarbonitrile.

Q1: What are the primary hazards associated with 1-fluoro-cyclopentanecarbonitrile?

A1: While a specific Safety Data Sheet (SDS) is not widely available, based on related nitrile and organofluorine compounds, the primary hazards are expected to include:

  • Toxicity: Nitriles as a class can be toxic if swallowed, inhaled, or absorbed through the skin.[1]

  • Irritation: It is likely to be an irritant to the skin, eyes, and respiratory system.

  • Reactivity: The presence of the α-fluoro group can influence the reactivity of the nitrile, particularly its susceptibility to hydrolysis.

  • Thermal Decomposition: Heating may lead to the release of toxic and corrosive gases, including hydrogen fluoride (HF) and nitrogen oxides (NOx).[1]

Q2: What are the recommended storage conditions for 1-fluoro-cyclopentanecarbonitrile?

A2: Proper storage is critical to maintain the integrity of the compound and ensure safety. The following conditions are recommended, based on best practices for reactive nitriles:[1][2][3]

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable to minimize degradation.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and air.[1]

  • Container: Use a tightly sealed, appropriate container. Amber glass is suitable. Ensure the cap is secure to prevent leakage and moisture ingress.

  • Segregation: Store away from incompatible materials, particularly strong acids, bases, oxidizing agents, and water.[3][4]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: A comprehensive PPE strategy is essential. Always handle this compound in a certified chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

  • Hand Protection: Use nitrile gloves. Consider double-gloving for added protection.[6] Always inspect gloves before use and wash hands thoroughly after handling.[5]

  • Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: Handling in a fume hood should be sufficient. If there is a risk of aerosol generation outside of a hood, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.

II. Troubleshooting Guide: Experimental Pitfalls

This section provides a question-and-answer formatted guide to address specific issues that may arise during experiments involving 1-fluoro-cyclopentanecarbonitrile.

Inconsistent Reaction Yields or Unexpected Byproducts

Q4: My reaction is giving low yields or I'm observing unexpected peaks in my analysis (NMR, LC-MS). What could be the cause?

A4: This is a common issue that often points to the degradation of the starting material. The primary suspect is hydrolysis due to the compound's moisture sensitivity.

  • Causality: The electron-withdrawing fluorine atom at the α-position can make the nitrile carbon more electrophilic and susceptible to nucleophilic attack by water. This hydrolysis can occur under both acidic and basic conditions, initially forming an amide and subsequently the corresponding carboxylic acid.[7][8][9] Research on other fluoronitriles has shown that the presence of moisture can lead to the formation of amide and other decomposition products.[10]

  • Troubleshooting Protocol:

    • Verify Starting Material Purity: Before starting your reaction, confirm the purity of your 1-fluoro-cyclopentanecarbonitrile using a suitable analytical method (e.g., GC-MS or NMR).

    • Ensure Anhydrous Conditions:

      • Dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas or in a desiccator.

      • Use freshly distilled, anhydrous solvents. Solvents from a solvent purification system are ideal.

      • Handle the compound and set up the reaction under an inert atmosphere (argon or nitrogen).

    • Control Reaction pH: Be mindful of the pH of your reaction mixture. Unintentional acidic or basic conditions can catalyze hydrolysis.[8][9]

Visual Guide: Hydrolysis Pathway

The following diagram illustrates the likely hydrolysis pathway of 1-fluoro-cyclopentanecarbonitrile in the presence of water, which can be catalyzed by acid or base.

Hydrolysis_Pathway A 1-Fluoro-cyclopentanecarbonitrile B Intermediate Amide (1-Fluoro-cyclopentanecarboxamide) A->B H₂O (Acid or Base Catalyst) C Final Product (1-Fluoro-cyclopentanecarboxylic Acid) B->C H₂O (Further Hydrolysis)

Caption: Potential hydrolysis pathway of 1-fluoro-cyclopentanecarbonitrile.

Safety Incidents: Accidental Spills or Exposure

Q5: I've spilled a small amount of 1-fluoro-cyclopentanecarbonitrile on the bench. How should I clean it up?

A5: Prompt and safe cleanup of spills is crucial to prevent exposure and contamination.

  • Protocol for Small Spills:

    • Alert Colleagues: Inform others in the immediate area.

    • Ensure Ventilation: Perform the cleanup in a well-ventilated area or fume hood.

    • Wear Appropriate PPE: Don your lab coat, safety goggles, and nitrile gloves.

    • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[11]

    • Collect Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Q6: What should I do in case of skin or eye contact?

A6: Immediate first aid is critical.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove any contaminated clothing while continuing to flush.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

Storage and Stability Issues

Q7: I've noticed the liquid has developed a slight color or contains solid precipitates after being stored for a while. Is it still usable?

A7: A change in appearance is a strong indicator of decomposition. It is not recommended to use the material without purification and re-analysis.

  • Potential Causes of Degradation:

    • Moisture Ingress: As discussed, hydrolysis is a likely culprit.

    • Air Sensitivity: Some nitriles can be sensitive to air.[1]

    • Thermal Decomposition: Exposure to elevated temperatures or even prolonged storage at room temperature can lead to slow decomposition. The thermal degradation of fluorinated compounds can be complex, potentially leading to the formation of various byproducts.[12]

    • Incompatible Container: While unlikely with standard lab containers, ensure the container and cap liner are compatible with fluorinated organic compounds.

  • Troubleshooting and Prevention:

    • Repurification: If the material is valuable, consider repurification (e.g., distillation) followed by analytical confirmation of its structure and purity.

    • Preventative Storage Measures:

      • Always store under an inert atmosphere.

      • Use a high-quality cap with a PTFE liner.

      • Store in a refrigerator and allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.

Decision Workflow for Material Integrity

This workflow can help you decide on the appropriate course of action if you suspect your 1-fluoro-cyclopentanecarbonitrile has degraded.

Material_Integrity_Workflow Start Suspected Degradation (Color change, precipitate) Check_Storage Review Storage Conditions (Temp, Atmosphere, Age) Start->Check_Storage Analyze Perform Analysis (NMR, GC-MS) Check_Storage->Analyze Is_Pure Is Purity >95%? Analyze->Is_Pure Use Use in Experiment Is_Pure->Use Yes Purify Attempt Repurification (e.g., Distillation) Is_Pure->Purify No Reanalyze Re-analyze Purity Purify->Reanalyze Is_Purified Is Purity >95%? Reanalyze->Is_Purified Is_Purified->Use Yes Dispose Dispose as Hazardous Waste Is_Purified->Dispose No

Caption: Decision workflow for assessing the integrity of stored 1-fluoro-cyclopentanecarbonitrile.

III. Quantitative Data Summary

The following table summarizes key handling and storage parameters based on best practices for analogous compounds.

ParameterRecommendationRationale & References
Storage Temperature 2-8 °C (Refrigerated)To minimize thermal degradation and slow down potential side reactions.[1]
Storage Atmosphere Inert Gas (Argon or Nitrogen)To prevent hydrolysis and reaction with atmospheric components.[1]
Incompatible Materials Strong Acids, Strong Bases, Strong Oxidizing Agents, WaterNitriles can undergo hydrolysis in the presence of acids and bases.[7][8][9] Strong oxidizers pose a general reactivity risk.
Recommended PPE Safety Goggles, Face Shield, Nitrile Gloves, Lab CoatStandard for handling potentially toxic and irritating chemicals.[5]
First Aid (Skin/Eye) Flush with water for at least 15 minutesStandard procedure for chemical exposure to dilute and remove the substance.

IV. References

  • Kinetic Investigation on the Hydrolysis of Aryl(fluoro)(phenyl)-λ 6 -sulfanenitriles. Bulletin of the Korean Chemical Society. Available at: [Link]

  • HANDLING AND STORAGE OF HAZARDOUS MATERIALS. Emergency and Safety Services. Available at: [Link]

  • Guidelines for Chemical Storage. Chapman University. Available at: [Link]

  • Hydrolysis of Nitriles. Organic Synthesis. Available at: [Link]

  • Are perfluoro esters and nitriles stable to hydrolysis? ResearchGate. Available at: [Link]

  • Structure and stability of fluoronitrile oxide, FCNO: A quantum-chemical study. Physical Chemistry Chemical Physics. Available at: [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Hydrolysing Nitriles. Chemguide. Available at: [Link]

  • Long-term performance and decomposition of Fluoronitrile-containing gas mixtures in gas-insulated systems. CIGRE - UK. Available at: [Link]

  • Practices for Proper Chemical Storage. University of Florida Environmental Health & Safety. Available at: [Link]

  • Structural basis for the enhanced stability of highly fluorinated proteins. PMC. Available at: [Link]

  • On the inherent instability of alpha-amino alpha'-fluoro ketones. PubMed. Available at: [Link]

  • Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts. Available at: [Link]

  • 1-Cyclopentene-1-carbonitrile. PubChem. Available at: [Link]

  • Thermal decomposition. Wikipedia. Available at: [Link]

  • Structure and stability of fluoronitrile oxide, FCNO: A quantum-chemical study. ResearchGate. Available at: [Link]

  • Thermal degradation of fluoropolymers. Toxics Use Reduction Institute. Available at: [Link]

  • Thermal plasma decomposition of fluorinated greenhouse gases. ResearchGate. Available at: [Link]

  • Understanding Chemical Reactivity: Acids, Bases, and Nucleophiles. ResearchGate. Available at: [Link]

  • Radical C–H Fluorination Using Unprotected Amino Acids as Radical Precursors. ACS Publications. Available at: [Link]

  • Reactivity of Alpha Hydrogens. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. Available at: [Link]

  • Three Reactions of Acids. YouTube. Available at: [Link]

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byproduct formation and control in 1-fluoro-cyclopentanecarbonitrile reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-fluoro-cyclopentanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing byproduct formation and optimizing reaction outcomes. The following sections are structured in a question-and-answer format to directly address common challenges and frequently asked questions encountered during this synthetic transformation.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures and unexpected results. Each entry details the probable cause, the underlying chemical mechanism, and provides a step-by-step protocol for remediation.

Question 1: My reaction yield is low, and I'm recovering a significant amount of starting material (cyclopentanecarbonitrile). What's going wrong?

Answer: This is a common issue that typically points to inefficient formation of the nucleophilic carbanion (enolate). The acidity of the α-proton on cyclopentanecarbonitrile is moderate, and its successful deprotonation is the critical first step for subsequent fluorination.

Causality Analysis:

  • Insufficient Base Strength or Inappropriate Base: The pKa of the α-proton requires a strong, non-nucleophilic base. If the base is too weak, the deprotonation equilibrium will favor the starting material.

  • Incomplete Deprotonation: Reaction time or temperature for the deprotonation step may be insufficient. Lithium Diisopropylamide (LDA) or sodium/potassium hexamethyldisilazide (NaHMDS/KHMDS) are common choices, and they often require sub-ambient temperatures (e.g., -78 °C) to form the kinetic enolate cleanly, followed by a brief period for complete formation before the fluorinating agent is added.

  • Degradation of the Base: Strong bases like LDA are moisture-sensitive. Using a previously opened or improperly stored bottle, or failing to maintain strictly anhydrous conditions, can lead to a lower-than-expected active base concentration.

Troubleshooting Protocol:

  • Verify Base Potency: If possible, titrate your organolithium reagent (like n-BuLi used to prepare LDA) or use a fresh bottle of base.

  • Optimize Deprotonation Conditions:

    • Ensure your solvent (typically THF or Et₂O) is anhydrous.

    • Dissolve cyclopentanecarbonitrile in the anhydrous solvent under an inert atmosphere (Nitrogen or Argon).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add the strong base (e.g., LDA, 1.1 equivalents) dropwise.

    • Allow the solution to stir at -78 °C for 30-60 minutes to ensure complete enolate formation before adding the fluorinating agent.[1]

  • Consider an Alternative Base: If LDA proves problematic, KHMDS can sometimes be more effective due to the differing nature of the potassium enolate.

Question 2: My main byproduct is cyclopent-1-enecarbonitrile. How do I prevent this elimination reaction?

Answer: The formation of cyclopent-1-enecarbonitrile is a classic elimination byproduct. It arises after the desired fluorination has occurred. The newly introduced fluorine atom increases the acidity of the β-protons, making the product susceptible to E2 elimination, especially in the presence of excess base.

Mechanism of Elimination:

The α-fluoro nitrile product can be deprotonated at the β-position by any remaining strong base in the reaction mixture. This is followed by the elimination of the fluoride ion to form the alkene.

Caption: Mechanism of E2 elimination leading to byproduct formation.

Control Strategies:

  • Stoichiometric Control of Base: Use no more than 1.05-1.1 equivalents of base. Any excess significantly increases the rate of elimination.

  • Inverse Addition: Instead of adding the fluorinating agent to the pre-formed enolate, try adding the enolate solution slowly to a solution or suspension of the fluorinating agent at low temperature. This keeps the instantaneous concentration of the enolate low, minimizing its availability to act as a base towards the product.

  • Temperature Management: Do not allow the reaction to warm up prematurely. Maintain a low temperature (e.g., -78 °C) throughout the addition and for a period afterward before slowly warming.

  • Rapid Quenching: Once the reaction is complete (as determined by TLC or LC-MS), quench it promptly with a proton source like saturated aqueous ammonium chloride to neutralize any remaining base.[1]

Question 3: I am observing a significant amount of a difluorinated product. How can I improve monofluorination selectivity?

Answer: The formation of a difluorinated byproduct occurs when the monofluorinated product is deprotonated and then fluorinated a second time. This is a common issue in enolate chemistry.[1] The electron-withdrawing fluorine atom in the monofluorinated product can make the remaining α-proton more acidic than the protons on the starting material, leading to preferential secondary deprotonation and subsequent over-fluorination.[2]

Mitigation Strategies:

StrategyRationale & Implementation
Precise Stoichiometry Use exactly 1.0 to 1.1 equivalents of the fluorinating agent. Carefully weigh the reagent and ensure accurate molar calculations.
Slow Reagent Addition Add the fluorinating agent solution dropwise to the enolate at low temperature. This maintains a low concentration of the fluorinating agent, favoring reaction with the more abundant primary enolate over the enolate of the product.
Reaction Monitoring Closely monitor the consumption of the starting material using TLC or rapid LC-MS analysis. Quench the reaction immediately upon full conversion to prevent the slower, secondary fluorination from proceeding.[1]
Choice of Fluorinating Agent While less common for this specific issue, sometimes a less reactive fluorinating agent can provide better selectivity, though this may require longer reaction times or higher temperatures, which can favor other side reactions.
Question 4: My final product is contaminated with cyclopentanecarboxamide or cyclopentanecarboxylic acid. What is the source of this hydrolysis?

Answer: The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, proceeding first to an amide and then to a carboxylic acid.[3][4] This contamination almost always originates from the presence of water during the reaction workup.

Preventative Measures:

  • Anhydrous Reaction Conditions: While hydrolysis during the reaction itself is less likely in anhydrous aprotic solvents, always ensure your glassware is oven-dried and solvents are properly distilled and stored.

  • Controlled Workup Protocol:

    • Avoid Strong Acid/Base: Do not use strong aqueous acids (like 1M HCl) or bases (like 1M NaOH) in your initial quench or extraction steps.

    • Recommended Quench: Quench the reaction at low temperature by adding saturated aqueous ammonium chloride (NH₄Cl), which is a mild proton source.

    • Extraction: Extract the product into a non-polar organic solvent like ethyl acetate or diethyl ether.

    • Washing: Wash the combined organic layers with water and then with brine to remove water-soluble impurities.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a moderate temperature to avoid product volatility.[5]

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory q1 What is the main issue? start->q1 low_yield Low Yield / High SM q1->low_yield Low Conversion elimination Elimination Byproduct q1->elimination Alkene Impurity difluoro Difluorination q1->difluoro High MW Impurity hydrolysis Nitrile Hydrolysis q1->hydrolysis Amide/Acid Impurity sol_low_yield 1. Check Base Potency 2. Optimize Deprotonation (Time/Temp) 3. Use Anhydrous Solvents low_yield->sol_low_yield sol_elimination 1. Use Precise Stoichiometry (Base) 2. Try Inverse Addition 3. Maintain Low Temp 4. Quench Promptly elimination->sol_elimination sol_difluoro 1. Use 1.0-1.1 eq. F-Agent 2. Add F-Agent Slowly 3. Monitor Reaction Closely 4. Quench at Completion difluoro->sol_difluoro sol_hydrolysis 1. Use Anhydrous Conditions 2. Quench with sat. NH4Cl 3. Avoid Strong Acid/Base in Workup hydrolysis->sol_hydrolysis

Caption: A workflow for troubleshooting common issues.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding reaction setup, reagent selection, and analysis.

Q1: What is the general mechanism for the electrophilic fluorination of cyclopentanecarbonitrile?

A: The reaction is a two-step process. First, a strong, non-nucleophilic base removes the acidic proton alpha (α) to the nitrile group, forming a nucleophilic cyclopentanide carbanion (or the corresponding enolate). Second, this carbanion attacks an electrophilic fluorine source (often an N-F reagent), forming the C-F bond and yielding the final product.[6]

Caption: General two-step mechanism for synthesis.

Q2: Which electrophilic fluorinating agent is best for this reaction?

A: The choice of fluorinating agent is critical and depends on the desired reactivity, safety, and cost. For α-fluorination of nitriles, N-F class reagents are the most common and effective.[6][7][8]

Reagent NameAcronym / Common NameKey Characteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor® Highly reactive, crystalline, air-stable solid. Easy to handle. Often gives high yields and is a very common choice for challenging fluorinations.[2][9]
N-FluorobenzenesulfonimideNFSI Crystalline solid, stable, and highly effective. Soluble in many organic solvents. Another excellent and widely used choice.[6][7]
N-Fluoropyridinium SaltsNFPy Reactivity can be tuned by changing substituents on the pyridine ring. Can be effective but sometimes less stable than Selectfluor or NFSI.[7][8]

For the synthesis of 1-fluoro-cyclopentanecarbonitrile, Selectfluor is an excellent starting point due to its high reactivity and ease of handling.[2]

Q3: What are the most critical safety precautions when running this reaction?

A: Safety is paramount. This reaction involves several hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

  • Strong Bases:

    • LDA/n-BuLi: Solutions of n-butyllithium are often pyrophoric (ignite spontaneously in air). Handle only under an inert atmosphere.

    • Metal Hydrides/Amides: Reagents like NaH (if used to make an alternative base) or KHMDS react violently with water.

    • Quenching: Always quench strong bases slowly at low temperatures. A common procedure is to slowly add isopropanol, followed by methanol, then water.

  • Fluorinating Agents:

    • Toxicity: Electrophilic fluorinating agents are toxic and should be handled in a chemical fume hood.[10] Avoid inhalation of dust or contact with skin.

    • Reactivity: While many modern N-F reagents are stable solids, they are strong oxidizers. Keep them away from flammable materials.

  • General Precautions:

    • PPE: Always wear a flame-resistant lab coat, tightly sealed safety goggles, and appropriate chemical-resistant gloves (consult manufacturer data for compatibility with your specific reagents and solvents).[10][11]

    • Inert Atmosphere: The use of strong bases necessitates an inert atmosphere (argon or nitrogen) to prevent degradation and potential side reactions with oxygen or moisture.

    • Emergency Preparedness: Ensure an appropriate fire extinguisher (Class D for organometallics) and a safety shower/eyewash station are immediately accessible.[12]

Q4: How should I monitor the reaction and analyze the final product?

A: A multi-pronged analytical approach is recommended for both in-process control and final product characterization.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the consumption of the starting material. Use a standard non-polar solvent system (e.g., 20% Ethyl Acetate in Hexanes) and visualize with a potassium permanganate stain, which reacts with most organic compounds.

    • LC-MS / GC-MS: For more precise monitoring, a quick injection into an LC-MS or GC-MS can confirm the disappearance of the starting material and the appearance of the product peak with the correct mass-to-charge ratio.

  • Product Analysis & Characterization:

    • NMR Spectroscopy: This is the most definitive method.

      • ¹H NMR: Will show changes in the chemical shifts and splitting patterns of the cyclopentyl protons.

      • ¹³C NMR: Will show a characteristic C-F coupling (a large doublet) for the carbon bearing the fluorine atom.

      • ¹⁹F NMR: This is essential. It will show a single peak for the product, confirming the presence of the fluorine atom. The purity can also be assessed by integrating this peak against a known internal standard.

    • High-Performance Liquid Chromatography (HPLC): A validated HPLC method can be used to determine the precise purity of the final product and quantify any byproducts.[13][14]

    • Combustion Ion Chromatography (CIC): This technique can be used to determine the total fluorine content in the sample, providing a measure of overall fluorination efficiency.[15]

References

  • Fluorine - ipo. (n.d.). Princeton University. Retrieved February 7, 2026, from [Link]

  • Electrophilic fluorination - Wikipedia. (2023, October 21). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of Wisconsin-Madison. Retrieved February 7, 2026, from [Link]

  • Guide to the Safe Handling of Fluoropolymer Resins. (n.d.). Plastics Industry Association. Retrieved February 7, 2026, from [Link]

  • Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. (2026, February 7). Request PDF. Retrieved from [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025, July 8). MDPI. Retrieved from [Link]

  • Fluorine containing cyclopentane derivatives and processes for their production. (1988, August 10). Google Patents.
  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. (n.d.). CDN. Retrieved from [Link]

  • Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. (2020, April 30). Oakwood Chemical. Retrieved from [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2021, July 27). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes. (2020, July 23). Chemistry – A European Journal. Retrieved from [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved from [Link]

  • Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. Retrieved from [Link]

  • Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. (2007, May 1). Tetrahedron Letters. Retrieved from [Link]

  • Reactions of Nitriles. (2024, December 5). Chemistry Steps. Retrieved from [Link]

  • Enantioselective Synthesis of Cyclopropanes That Contain Fluorinated Tertiary Stereogenic Carbon Centers: A Chiral Fluoro Carbanion Approach. (2012, June 11). Angewandte Chemie International Edition. Retrieved from [Link]

  • Combining retrosynthesis and mixed-integer optimization for minimizing the chemical inventory needed to realize a WHO essential medicines list. (2023, May 10). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles. (2023, April 20). Chemical Communications. Retrieved from [Link]

  • Identifying Where Substitution and Elimination Reactions Happen. (2023, January 18). Master Organic Chemistry. Retrieved from [Link]

  • A highly selective C–H bond fluorination unlocks conformational reporting in a complex natural product derivative. (2019, August 28). Chemical Science. Retrieved from [Link]

  • Overview on PFAS analytical methods. (n.d.). Publications Office of the European Union. Retrieved from [Link]

  • Cyclopentanecarbonitrile, 1-hydroxy-. (2018, May 17). SIELC Technologies. Retrieved from [Link]

  • Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. (2024, February 21). Chemical Communications. Retrieved from [Link]

  • Transition State Structure for the Water-Catalyzed Hydrolysis of p-Nitrophenyl Trifluoroacetate in Acetonitrile. (1991, April 17). Journal of the American Chemical Society. Retrieved from [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2007, July). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Process for producing aliphatic tricarbonitriles. (2004, September 14). Google Patents.
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  • Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S). (n.d.). Organic Syntheses. Retrieved from [Link]

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  • Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes. (2020, December 14). Molecules. Retrieved from [Link]

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  • Development of a Direct Photocatalytic C-H Fluorination for the Preparative Synthesis of Odanacatib. (2015, November 6). Angewandte Chemie International Edition. Retrieved from [Link]

  • Effect of ??-Cyclodextrin on the Hydrolysis of Trifluoroacetate Esters (I). (2025, August 6). Request PDF. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Fluoro-cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-fluoro-cyclopentanecarbonitrile. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as a predictive and comparative guide. By dissecting the constituent functional groups and their known effects on NMR parameters, we will construct a theoretical spectrum. This guide will compare the predicted spectral data of 1-fluoro-cyclopentanecarbonitrile with the established spectrum of cyclopentane to illustrate the influence of fluorine and nitrile substituents. This analysis is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.

The Foundational Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern organic chemistry, providing unparalleled insight into the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity of atoms, their chemical environment, and even their spatial relationships. For small molecules like 1-fluoro-cyclopentanecarbonitrile, ¹H and ¹³C NMR are fundamental tools for structural verification and purity assessment.

Experimental Protocol: Acquiring High-Quality NMR Data

To ensure the accuracy and reproducibility of NMR data, a standardized experimental protocol is essential. The following outlines a typical procedure for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for many organic molecules due to its low cost and ability to dissolve a wide range of compounds.[1] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used depending on the sample's solubility. It is important to note that solvent choice can influence chemical shifts.[1][2]

  • Sample Concentration: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is universally used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[3][4]

NMR Instrument Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to produce singlets for each unique carbon.[5]

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often necessary.[4]

    • Relaxation Delay: 2-5 seconds.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum of 1-fluoro-cyclopentanecarbonitrile is predicted to be more complex than that of its parent alkane, cyclopentane. In cyclopentane, all ten protons are chemically equivalent, resulting in a single peak in the ¹H NMR spectrum at approximately 1.51 ppm.[3][6] The introduction of two different substituents, a fluorine atom and a nitrile group, at the C1 position breaks this symmetry.

Predicted Chemical Shifts and Multiplicities:

The protons on the cyclopentane ring of 1-fluoro-cyclopentanecarbonitrile are no longer equivalent and will exhibit distinct signals. The protons can be categorized as α, β, and γ relative to the substituents.

  • α-Protons (C2 and C5): These protons are adjacent to the carbon bearing the fluorine and nitrile groups. The strong electron-withdrawing nature of both the fluorine atom and the nitrile group will significantly deshield these protons, shifting their resonance downfield compared to cyclopentane.[7][8] Furthermore, these protons will be split by the adjacent β-protons and will also exhibit coupling to the fluorine atom (²JH-F), which typically has a large coupling constant of around 50 Hz.[7]

  • β-Protons (C3 and C4): These protons are further from the substituents, and their chemical shifts will be less affected, though still likely shifted slightly downfield from the 1.51 ppm of cyclopentane. They will be split by the adjacent α- and γ-protons.

  • γ-Protons: In this molecule, the β-protons are also the γ-protons relative to the substituents on the opposite side of the ring.

The complex splitting patterns arising from proton-proton and proton-fluorine coupling will likely result in overlapping multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectral Analysis: A Predictive Approach

The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton. While cyclopentane shows a single peak at approximately 25.8 ppm, 1-fluoro-cyclopentanecarbonitrile will display four distinct signals due to the broken symmetry.

Predicted Chemical Shifts:

  • C1 (Quaternary Carbon): This carbon is attached to both the electron-withdrawing fluorine and nitrile groups. This will cause a significant downfield shift. Quaternary carbons generally show weaker signals in proton-decoupled ¹³C NMR spectra.[4][9] The signal for this carbon will also be split into a doublet by the directly attached fluorine atom (¹JC-F), with a large coupling constant typically in the range of 240-320 Hz.[10]

  • CN (Nitrile Carbon): The carbon of the nitrile group is expected to resonate in the characteristic region for nitriles, typically between 110-120 ppm.[11][12]

  • C2 and C5 (α-Carbons): These carbons are adjacent to the substituted carbon. The electronegative fluorine atom will cause a downfield shift. These carbons will also exhibit coupling to the fluorine atom (²JC-F).

  • C3 and C4 (β-Carbons): These carbons are further from the substituents and will have chemical shifts closer to that of cyclopentane, although likely slightly shifted due to the overall electronic changes in the ring.

Comparison with Cyclopentane: The Influence of Substituents

To highlight the impact of the fluoro and cyano groups, a direct comparison with the NMR data of cyclopentane is instructive.

Compound ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Cyclopentane~1.51 (singlet)[3][6]~25.8[13]
1-Fluoro-cyclopentanecarbonitrile (Predicted)Multiple signals, downfield shifted from 1.51 ppm, with complex splitting patterns due to H-H and H-F coupling.Four distinct signals for the ring carbons, all shifted from 25.8 ppm, plus a signal for the nitrile carbon. The C1 signal will be a doublet due to C-F coupling.

Visualizing the Structure and NMR Correlations

The following diagram illustrates the structure of 1-fluoro-cyclopentanecarbonitrile and the expected through-bond NMR correlations that give rise to the predicted spectra.

Caption: Molecular structure of 1-fluoro-cyclopentanecarbonitrile with key through-bond NMR couplings indicated.

Conclusion

The ¹H and ¹³C NMR spectra of 1-fluoro-cyclopentanecarbonitrile are predicted to be significantly more complex than that of cyclopentane. The introduction of the fluorine and nitrile substituents breaks the symmetry of the ring, leading to a greater number of signals in both spectra. Key predictive features include the downfield shift of protons and carbons near the substituents and the characteristic splitting patterns arising from proton-fluorine and carbon-fluorine coupling. This guide provides a foundational framework for the interpretation of the experimental NMR spectra of this and structurally related molecules.

References

  • Doc Brown's Advanced Organic Chemistry Revision Notes. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr. [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. (2022-01-13). [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. [Link]

  • 13C NMR Spectroscopy. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. (1997). [Link]

  • Oregon State University. 13C NMR Chemical Shifts. (2022-03-09). [Link]

  • Feeney, J., Sutcliffe, L. H., & Walker, S. M. Coupling constants in fluorinated cyclic compounds. Part 2.—Fluorocyclopentenes and perfluorocyclohexadiene-1,3. Transactions of the Faraday Society, 62, 2969-2980. (1966). [Link]

  • Tormena, C. F., et al. Long-range J(CH) heteronuclear coupling constants in cyclopentane derivatives. Magnetic Resonance in Chemistry, 44(1), 85-91. (2006). [Link]

  • SpectraBase. Cyclopentane - Optional[1H NMR] - Chemical Shifts. [Link]

  • 13C NMR Chemical Shift Table. [Link]

  • PubChem. 1-Phenylcyclopentanecarbonitrile. [Link]

  • Abraham, R. J., et al. Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Modgraph. [Link]

  • Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • Bühlmann, P., Badertscher, M., & Pretsch, E. Solvent effects on 15N NMR coordination shifts. Magnetic Resonance in Chemistry, 51(2), 104-109. (2013). [Link]

  • Yeh, V., et al. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. (2018). [Link]

  • Chemistry LibreTexts. 13.5: Characteristics of ¹³C NMR Spectroscopy. (2023-05-04). [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. (2025-10-22). [Link]

  • 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF. (2025-08-09). [Link]

  • Hein, S. J., et al. Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Journal of Chemical Education, 92(1), 184-187. (2015). [Link]

  • Gunawan, G., and Sari, D. P. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. (2021). [Link]

  • Kwan, E. E. Lecture 3: Coupling Constants. (2012-01-31). [Link]

Sources

Validation of the Electrophilic Fluorination Route to 1-Fluoro-cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of a Synthetic Route to 1-Fluoro-cyclopentanecarbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into aliphatic rings is a critical strategy in medicinal chemistry to modulate pKa, block metabolic hot spots, and alter lipophilicity (logP) without significant steric perturbation. 1-Fluoro-cyclopentanecarbonitrile serves as a high-value building block, functioning as a bioisostere for cyclopentanecarbonitrile while offering enhanced metabolic stability at the


-position.

This guide validates the Electrophilic Fluorination pathway using N-fluorobenzenesulfonimide (NFSI) against the traditional Nucleophilic Substitution route. Our analysis demonstrates that the NFSI-mediated route offers superior reproducibility, safety, and scalability, making it the preferred protocol for discovery and early-phase process chemistry.

Comparative Analysis: Electrophilic vs. Nucleophilic Routes[1]

The synthesis of quaternary


-fluoro nitriles is historically challenging due to the steric hindrance at the carbon center and the propensity for elimination side reactions.
Method A: Electrophilic Fluorination (Recommended)

This route utilizes a "one-pot" deprotonation-fluorination sequence. The nitrile anion is generated using a non-nucleophilic base (LiHMDS) and trapped with NFSI.

  • Mechanism: Polar mechanism involving the attack of the nitrile carbanion on the electrophilic fluorine atom of NFSI.

  • Key Reagent: N-Fluorobenzenesulfonimide (NFSI) – A bench-stable, crystalline solid.[1]

Method B: Nucleophilic Substitution (Alternative)

This route typically involves the displacement of a leaving group (Cl, Br, or OTs) at the 1-position of cyclopentanecarbonitrile using a fluoride source (AgF, CsF, or TBAF).

  • Mechanism:

    
    -like or 
    
    
    
    (sluggish at quaternary centers).
  • Key Reagent: Silver Fluoride (AgF) or Potassium Fluoride (KF) with 18-crown-6.

Performance Metrics Comparison
MetricMethod A: Electrophilic (NFSI)Method B: Nucleophilic (AgF/KF)Analysis
Typical Yield 75 – 85% 30 – 45%Method B suffers from competitive elimination to 1-cyclopentenecarbonitrile.
Purity Profile High (>95% crude)Low (requires difficult separation of alkene byproduct)Method A avoids elimination pathways inherent to Method B.
Atom Economy Moderate (Sulfonimide waste)Poor (Stoichiometric Ag/K salts)NFSI byproducts are easily removed via aqueous wash.
Safety High (Stable solid reagent)Low to Moderate (AgF is hygroscopic/light sensitive; KF requires harsh conditions)NFSI removes the need for corrosive fluoride sources or F2 gas.
Scalability Excellent (Linear scale-up)Poor (Heterogeneous mixtures, stirring issues)Method A is homogeneous in THF.

Detailed Experimental Protocol (Method A)

This protocol is validated for the synthesis of 1-fluoro-cyclopentanecarbonitrile on a multigram scale.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Cyclopentanecarbonitrile (1.0 equiv)

  • Fluorinating Agent: NFSI (1.1 equiv)

  • Base: LiHMDS (1.2 equiv, 1.0 M in THF)

  • Solvent: Anhydrous THF (0.5 M concentration)

  • Quench: Saturated aq.

    
    
    
Step-by-Step Methodology
  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and internal temperature probe. Flush with

    
    .
    
  • Base Addition: Charge the flask with anhydrous THF and LiHMDS. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Expert Insight: LiHMDS is preferred over LDA to minimize nucleophilic attack on the nitrile group itself.

  • Enolate Formation: Add Cyclopentanecarbonitrile dropwise over 15 minutes, maintaining internal temperature below -70 °C. Stir for 45 minutes at -78 °C.

    • Validation: The solution typically turns pale yellow, indicating anion formation.

  • Fluorination: Dissolve NFSI in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 20 minutes.

    • Critical Control Point: The reaction is exothermic. Monitor internal temperature strictly; exotherms > -60 °C can lead to difluorination or decomposition.

  • Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

  • Quench & Workup: Quench with saturated

    
    . Extract with 
    
    
    
    (3x). Wash combined organics with water and brine. Dry over
    
    
    .
  • Purification: Concentrate in vacuo. The crude oil is typically purified via vacuum distillation or silica gel chromatography (Hexanes/EtOAc gradient).

Scientific Validation & Logic

Why NFSI?

While Selectfluor is a potent alternative, it is practically insoluble in THF, requiring polar solvents like MeCN that are incompatible with strong bases like LiHMDS. NFSI is soluble in THF, allowing the deprotonation and fluorination to occur in a homogeneous phase, which is critical for reaction kinetics and suppressing side reactions [1].

Self-Validating System (Purity Check)

The reaction provides an internal purity check via 19F NMR .

  • Product Signal: A distinct multiplet around -160 ppm (decoupled).

  • Impurity Signal: If the temperature spikes during addition, a signal for the difluoro impurity may appear.

  • Byproduct: The sulfonimide byproduct precipitates or remains in the organic phase but is easily separated due to its high polarity compared to the fluoronitrile.

Safety Profile (DSC Data)

Differential Scanning Calorimetry (DSC) of the reaction mixture (NFSI + Nitrile Anion) typically shows a broad exotherm starting around 0 °C. By keeping the addition at -78 °C and warming slowly, the heat release is managed safely. This is a significant safety advantage over nucleophilic fluorination methods that often require heating quaternary halides with metal fluorides to >100 °C [2].

Visualized Workflow

The following diagram illustrates the logical flow and critical decision points in the synthetic pathway.

G Start Start: Cyclopentanecarbonitrile Deprotonation Deprotonation (LiHMDS, THF, -78°C) Start->Deprotonation Intermediate Nitrile Carbanion (Reactive Intermediate) Deprotonation->Intermediate Fluorination Electrophilic Trap (NFSI Addition) Intermediate->Fluorination Check Temp Control Check (Is T < -60°C?) Fluorination->Check Product 1-Fluoro-cyclopentanecarbonitrile Check->Product Yes (Controlled) SideProduct Side Reaction: Difluorination / Decomposition Check->SideProduct No (Exotherm)

Figure 1: Reaction workflow for the electrophilic fluorination of cyclopentanecarbonitrile, highlighting the critical temperature control point.

References

  • Electrophilic Fluorination of Nitriles

    • Title: Enantioselective Electrophilic Fluorin
    • Source: Journal of the American Chemical Society
    • URL: [Link]

  • Safety of NFSI Reagents

    • Title: Safe Scale-Up of an Electrophilic Fluorin
    • Source: Organic Process Research & Development
    • URL: [Link]

  • General Reactivity of NFSI

    • Title: N-Fluorobenzenesulfonimide (NFSI)
    • Source: Organic Chemistry Portal
    • URL: [Link]

  • Comparative Nucleophilic Fluorination

    • Title: Nucleophilic Fluorin
    • Source: Science
    • URL: [Link]

Sources

A Comparative Analysis of the Reactivity of 1-Fluoro-cyclopentanecarbonitrile and Cyclopentanecarbonitrile for the Modern Researcher

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and biological properties. This guide provides a detailed comparative analysis of the reactivity of 1-fluoro-cyclopentanecarbonitrile and its non-fluorinated analog, cyclopentanecarbonitrile. By examining the electronic effects of the α-fluoro substituent, we will explore the differential reactivity of these two compounds in key chemical transformations, supported by established chemical principles and relevant experimental data from analogous systems.

Structural and Electronic Considerations: The Impact of an α-Fluorine Atom

The primary distinction between 1-fluoro-cyclopentanecarbonitrile and cyclopentanecarbonitrile lies in the presence of a highly electronegative fluorine atom at the carbon alpha to the nitrile group. This seemingly minor structural change has profound implications for the electronic environment of the molecule, influencing bond polarities, acidity, and susceptibility to nucleophilic attack.

Key Physicochemical Properties:

PropertyCyclopentanecarbonitrile1-Fluoro-cyclopentanecarbonitrile
Molecular Formula C₆H₉NC₆H₈FN
Molecular Weight 95.14 g/mol 113.13 g/mol
Appearance Clear colorless liquidColorless Liquid

Data sourced from PubChem and commercial suppliers.[1][2]

The strong inductive effect of the fluorine atom in 1-fluoro-cyclopentanecarbonitrile withdraws electron density from the surrounding atoms, most notably the α-carbon. This electron-withdrawing effect is the primary driver for the differences in reactivity discussed in the following sections.

G cluster_0 1-Fluoro-cyclopentanecarbonitrile cluster_1 Cyclopentanecarbonitrile F F C1 C F->C1 δ- C2 C C1->C2 CN_C C C1->CN_C δ+ C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C5->C1 CN_N N CN_C->CN_N CN_C->CN_N CN_C->CN_N H H C6 C H->C6 C7 C C6->C7 CN_C2 C C6->CN_C2 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C10->C6 CN_N2 N CN_C2->CN_N2 CN_C2->CN_N2 CN_C2->CN_N2

Figure 1: Comparison of the inductive effect in 1-fluoro-cyclopentanecarbonitrile and cyclopentanecarbonitrile.

Acidity of the α-Proton: A Gateway to Enolate Chemistry

The acidity of the proton at the α-carbon is a critical parameter that governs a wide range of reactions, including alkylations, condensations, and rearrangements. The α-protons of nitriles are generally weakly acidic, with a pKa value of approximately 31 for acetonitrile.[3]

Experimental Protocol: Deprotonation and Enolate Formation

This generalized protocol illustrates the conditions typically required for the deprotonation of nitriles.

Materials:

  • Nitrile (cyclopentanecarbonitrile or 1-fluoro-cyclopentanecarbonitrile) (1.0 eq)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS)) (1.1 eq)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Inert atmosphere (e.g., Argon, Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the anhydrous aprotic solvent.

  • Cool the solvent to the appropriate temperature (typically -78 °C for LDA).

  • Slowly add the strong base to the solvent.

  • Add the nitrile dropwise to the cooled solution of the base.

  • Stir the reaction mixture at the low temperature for a specified time (e.g., 30-60 minutes) to ensure complete enolate formation.

  • The resulting enolate solution can then be used in subsequent reactions with electrophiles.

Due to the higher acidity of the α-proton in 1-fluoro-cyclopentanecarbonitrile, it may be possible to use slightly weaker bases or achieve more complete deprotonation under similar conditions compared to cyclopentanecarbonitrile.

G start Start: Prepare reaction vessel under inert atmosphere add_solvent Add anhydrous aprotic solvent (e.g., THF) start->add_solvent cool Cool solvent to low temperature (e.g., -78 °C) add_solvent->cool add_base Slowly add strong base (e.g., LDA) cool->add_base add_nitrile Add nitrile dropwise add_base->add_nitrile stir Stir for 30-60 minutes add_nitrile->stir end End: Enolate solution ready for further reaction stir->end

Figure 2: General workflow for the formation of a nitrile enolate.

Reactivity of the Nitrile Group: Hydrolysis to Carboxylic Acids

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[4][7] This reaction can be catalyzed by either acid or base and proceeds through an amide intermediate.[7]

The electron-withdrawing fluorine atom in 1-fluoro-cyclopentanecarbonitrile is expected to influence the rate of hydrolysis. The nitrile carbon is electrophilic, and its reactivity is enhanced by electron-withdrawing groups. Therefore, 1-fluoro-cyclopentanecarbonitrile is predicted to undergo hydrolysis more readily than cyclopentanecarbonitrile under both acidic and basic conditions. The increased electrophilicity of the nitrile carbon in the fluorinated compound makes it more susceptible to nucleophilic attack by water or hydroxide ions.

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Nitrile

This protocol provides a general procedure for the acid-catalyzed hydrolysis of nitriles.

Materials:

  • Nitrile (cyclopentanecarbonitrile or 1-fluoro-cyclopentanecarbonitrile)

  • Aqueous strong acid (e.g., concentrated H₂SO₄ or HCl)

  • Water

Procedure:

  • In a round-bottom flask, combine the nitrile with the aqueous acid solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acid with a base (e.g., NaOH solution).

  • Extract the carboxylic acid product with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method, such as recrystallization or column chromatography.

While specific kinetic data is not available, it is anticipated that 1-fluoro-cyclopentanecarbonitrile would require shorter reaction times or milder conditions to achieve complete hydrolysis compared to cyclopentanecarbonitrile.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Protonation of Nitrile A2 Nucleophilic attack by H₂O A1->A2 A3 Proton transfer A2->A3 A4 Tautomerization to Amide A3->A4 A5 Hydrolysis of Amide A4->A5 A6 Carboxylic Acid A5->A6 B1 Nucleophilic attack by OH⁻ B2 Protonation B1->B2 B3 Tautomerization to Amide B2->B3 B4 Hydrolysis of Amide B3->B4 B5 Carboxylate B4->B5

Figure 3: Generalized pathways for acid- and base-catalyzed nitrile hydrolysis.

Nucleophilic Substitution at the α-Carbon

The presence of a fluorine atom at the α-position opens up the possibility of nucleophilic substitution reactions, where the fluoride ion acts as a leaving group. However, the C-F bond is exceptionally strong, and fluoride is generally a poor leaving group in Sₙ2 reactions.[8] For a nucleophilic substitution to occur at the α-carbon of 1-fluoro-cyclopentanecarbonitrile, the reaction would likely proceed through an elimination-addition mechanism or require activation of the C-F bond.

Conversely, the α-proton of cyclopentanecarbonitrile can be removed to form an enolate, which can then act as a nucleophile in Sₙ2 reactions with alkyl halides. This is a standard method for the α-alkylation of nitriles.

Given the high strength of the C-F bond, direct nucleophilic substitution of the fluorine in 1-fluoro-cyclopentanecarbonitrile is expected to be challenging under standard conditions. The more probable reaction pathway upon treatment with a strong base would be deprotonation at the α-position, if a proton were present. In the case of 1-fluoro-cyclopentanecarbonitrile, there is no alpha-proton to be removed. Therefore, reactions involving the formation of an enolate at the alpha position are not possible for this molecule.

The Thorpe-Ziegler Reaction: A Case Study in Intramolecular Reactivity

The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles catalyzed by a strong base, leading to the formation of a cyclic β-enaminonitrile, which can be subsequently hydrolyzed to a cyclic ketone.[3][9][10][11] This reaction relies on the deprotonation of an α-carbon to initiate the cyclization.

Considering the principles discussed earlier, an α-fluoro substituent would be expected to influence the Thorpe-Ziegler reaction. If a dinitrile precursor were designed with a fluorine atom at one of the α-positions, the increased acidity of the corresponding α-proton would likely facilitate the initial deprotonation step, potentially leading to a faster cyclization rate compared to the non-fluorinated analog. However, the stability of the resulting fluorinated enolate and the steric hindrance introduced by the fluorine atom could also play a role in the overall reaction efficiency. Without specific experimental data on α-fluorinated dinitriles in the Thorpe-Ziegler reaction, this remains a topic for further investigation.

Synthesis of the Starting Materials

Cyclopentanecarbonitrile:

A common method for the synthesis of cyclopentanecarbonitrile involves the dehydration of cyclopentanecarboxamide or the reaction of a cyclopentyl halide with a cyanide salt. A laboratory-scale synthesis can also be achieved from cyclopentanone.[12]

Experimental Protocol: Synthesis of Cyclopentanecarbonitrile from Cyclopentanone [12]

Step 1: Oximation of Cyclopentanone

  • Dissolve hydroxylamine hydrochloride in water.

  • Add a solution of sodium hydroxide.

  • Add cyclopentanone and stir at room temperature.

  • The cyclopentanone oxime can be extracted and used in the next step.

Step 2: Dehydration of Cyclopentanone Oxime

  • Treat the cyclopentanone oxime with a dehydrating agent (e.g., acetic anhydride, thionyl chloride, or phosphorus pentoxide).

  • Heat the reaction mixture.

  • Purify the resulting cyclopentanecarbonitrile by distillation.

1-Fluoro-cyclopentanecarbonitrile:

The synthesis of 1-fluoro-cyclopentanecarbonitrile is more challenging and less commonly described in the literature. Potential synthetic routes could involve the fluorination of cyclopentanecarbonitrile using an electrophilic fluorinating agent or the reaction of 1-fluorocyclopentyl bromide with a cyanide source. A plausible method involves the nucleophilic fluorination of a suitable precursor.

Hypothetical Protocol: Synthesis of 1-Fluoro-cyclopentanecarbonitrile

  • Preparation of a suitable precursor: Start with cyclopentanone and convert it to 1-hydroxycyclopentanecarbonitrile (cyclopentanone cyanohydrin) by reaction with a cyanide source (e.g., KCN/H⁺).

  • Activation of the hydroxyl group: Convert the hydroxyl group into a better leaving group, for example, by tosylation or mesylation.

  • Nucleophilic Fluorination: React the activated intermediate with a fluoride source, such as potassium fluoride in the presence of a phase-transfer catalyst or a more modern fluorinating agent like diethylaminosulfur trifluoride (DAST).

Conclusion

The introduction of a single fluorine atom at the α-position of cyclopentanecarbonitrile has a significant impact on its reactivity. The strong inductive effect of fluorine enhances the acidity of the (now absent) α-proton and increases the electrophilicity of the nitrile carbon.

Summary of Reactivity Comparison:

  • Acidity of α-Proton: 1-Fluoro-cyclopentanecarbonitrile lacks an α-proton, precluding enolate formation at that position. Cyclopentanecarbonitrile possesses a weakly acidic α-proton.

  • Nitrile Hydrolysis: 1-Fluoro-cyclopentanecarbonitrile is predicted to undergo hydrolysis more readily than cyclopentanecarbonitrile due to the increased electrophilicity of the nitrile carbon.

  • Nucleophilic Substitution at the α-Carbon: Direct nucleophilic substitution of the fluorine atom in 1-fluoro-cyclopentanecarbonitrile is expected to be difficult. Cyclopentanecarbonitrile can be readily alkylated at the α-position via its enolate.

This comparative guide highlights the nuanced effects of α-fluorination on the reactivity of a common cyclic nitrile. While direct experimental comparisons are limited, the principles of physical organic chemistry provide a solid framework for predicting and understanding these differences. For researchers in drug discovery and materials science, a thorough understanding of these effects is crucial for the rational design and synthesis of novel fluorinated molecules with tailored properties.

References

  • Wikipedia. Thorpe reaction. [Link]

  • SynArchive. Thorpe-Ziegler Reaction. [Link]

  • LS College. Thorpe reaction. [Link]

  • Tashiro, M., Sakamoto, N., & Fukata, G. (1982). Cyclodienones. Part 8. Hydrolysis of 5-oxo-2,4-di-t-butylcyclopenta-1,3-dienecarbonitrile. Journal of the Chemical Society, Perkin Transactions 1, 243-246. [Link]

  • The Organic Chemistry Tutor. (2023, February 17). Inductive Effect - Acids and Bases [Video]. YouTube. [Link]

  • LibreTexts Chemistry. 20.4: Substituent Effects on Acidity. [Link]

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  • Åberg, O., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 8(11), 2094-2099. [Link]

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benchmark studies of 1-fluoro-cyclopentanecarbonitrile in specific reaction types

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of α-Fluorination in Cycloalkane Scaffolds

The introduction of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry for modulating a compound's physicochemical and pharmacological properties. The unique electronic properties of fluorine can influence metabolic stability, lipophilicity, and binding affinity.[1][2] 1-Fluoro-cyclopentanecarbonitrile is a building block of significant interest, combining the conformational rigidity of a cyclopentyl ring with the electronic effects of an α-fluoro-nitrile moiety. Understanding its reactivity in key chemical transformations is crucial for its effective incorporation into drug discovery pipelines.

This guide provides a comparative analysis of the expected reactivity of 1-fluoro-cyclopentanecarbonitrile in fundamental reaction types—hydrolysis, reduction, and α-alkylation—benchmarked against its non-fluorinated analog, cyclopentanecarbonitrile. Due to a lack of direct comparative studies in the published literature for 1-fluoro-cyclopentanecarbonitrile, this guide will leverage established principles of physical organic chemistry and data from analogous systems to provide a predictive framework for researchers. All protocols for the non-fluorinated analog are based on established experimental procedures.

The Dichotomy of the α-Fluoro Group: Inductive vs. Resonance Effects

The reactivity of 1-fluoro-cyclopentanecarbonitrile is governed by the strong electron-withdrawing inductive effect of the fluorine atom, which is somewhat counteracted by a weaker, yet significant, electron-donating resonance effect from its lone pairs.[3][4] This duality influences the stability of intermediates and transition states in a variety of reactions.

  • Inductive Effect (-I): The high electronegativity of fluorine polarizes the C-F bond, drawing electron density away from the α-carbon. This has several consequences:

    • It increases the electrophilicity of the nitrile carbon.

    • It acidifies the α-proton (if one were present, which it is not in this tertiary system).

    • It destabilizes the formation of a carbanion at the α-carbon.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to an adjacent empty p-orbital, which can stabilize a carbocation at the α-carbon.[3]

The interplay of these effects will dictate the relative reaction rates and, in some cases, the feasibility of certain transformations compared to the non-fluorinated analog.

Comparative Reactivity Analysis

Hydrolysis of the Nitrile Group

The hydrolysis of nitriles to carboxylic acids, typically proceeding through an amide intermediate, is a fundamental transformation.[5][6] This reaction can be catalyzed by either acid or base.

Expected Impact of α-Fluorination:

The strong inductive effect of the fluorine atom in 1-fluoro-cyclopentanecarbonitrile is expected to increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.[7] This would suggest an accelerated rate of hydrolysis compared to cyclopentanecarbonitrile under both acidic and basic conditions. The initial addition of the nucleophile is often the rate-determining step, and a more electrophilic carbon center would lower the activation energy for this step.

Comparative Data and Predictions:

CompoundReaction TypeConditionsExpected OutcomeExperimental Yield (Analog)Reference
Cyclopentanecarbonitrile Acid-Catalyzed HydrolysisH₂SO₄ (aq), heatCyclopentanecarboxylic acidHigh[8]
1-Fluoro-cyclopentanecarbonitrile Acid-Catalyzed HydrolysisH₂SO₄ (aq), heatPredicted: Faster reaction rate, high yield of 1-fluoro-cyclopentanecarboxylic acidN/A-
Cyclopentanecarbonitrile Base-Catalyzed HydrolysisNaOH (aq), heatCyclopentanecarboxylic acid (after acidification)High[8]
1-Fluoro-cyclopentanecarbonitrile Base-Catalyzed HydrolysisNaOH (aq), heatPredicted: Faster reaction rate, high yield of 1-fluoro-cyclopentanecarboxylic acidN/A-

Experimental Protocol: Acid-Catalyzed Hydrolysis of Cyclopentanecarbonitrile

  • In a round-bottom flask equipped with a reflux condenser, add cyclopentanecarbonitrile (1 equivalent).

  • Carefully add an aqueous solution of sulfuric acid (e.g., 50% v/v) in excess.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclopentanecarboxylic acid.

Workflow for Nitrile Hydrolysis

cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed A_start Nitrile A_int1 Protonated Nitrile A_start->A_int1 + H⁺ A_int2 Amide Intermediate A_int1->A_int2 + H₂O, - H⁺ A_end Carboxylic Acid A_int2->A_end + H₂O, H⁺ B_start Nitrile B_int1 Amide Intermediate B_start->B_int1 + OH⁻, H₂O B_end Carboxylate B_int1->B_end + OH⁻

Figure 1: Generalized workflows for acid and base-catalyzed nitrile hydrolysis.
Reduction of the Nitrile Group

The reduction of nitriles to primary amines is a common and synthetically useful transformation, often accomplished with powerful hydride reagents like lithium aluminum hydride (LiAlH₄).[9][10][11]

Expected Impact of α-Fluorination:

The reduction of nitriles with LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon.[5][12] Similar to hydrolysis, the electron-withdrawing nature of the α-fluoro group in 1-fluoro-cyclopentanecarbonitrile is expected to enhance the electrophilicity of the nitrile carbon, potentially leading to a faster rate of reduction . However, the stability of the intermediate imine anion and subsequent intermediates could also be influenced by the fluorine atom. It is not anticipated to fundamentally change the course of the reaction, and a high yield of the corresponding primary amine is expected. Softer reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of nitriles unless used in combination with a catalyst.[8][13]

Comparative Data and Predictions:

CompoundReaction TypeReagentExpected OutcomeExperimental Yield (Analog)Reference
Cyclopentanecarbonitrile ReductionLiAlH₄CyclopentylmethanamineHigh[10]
1-Fluoro-cyclopentanecarbonitrile ReductionLiAlH₄Predicted: Faster reaction rate, high yield of (1-fluorocyclopentyl)methanamineN/A-
Cyclopentanecarbonitrile ReductionNaBH₄No reaction (or very slow)N/A[9]
1-Fluoro-cyclopentanecarbonitrile ReductionNaBH₄Predicted: No reaction (or very slow)N/A-

Experimental Protocol: Reduction of Cyclopentanecarbonitrile with LiAlH₄

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of cyclopentanecarbonitrile (1 equivalent) in the same anhydrous solvent dropwise via the dropping funnel, maintaining a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[10]

  • Stir the resulting granular precipitate for 15-30 minutes, then filter the mixture through a pad of Celite®.

  • Wash the filter cake with the reaction solvent.

  • Dry the combined filtrate over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the primary amine.

Workflow for Nitrile Reduction with LiAlH₄

start Nitrile int1 Imine Anion Complex start->int1 1. LiAlH₄ int2 Dianion Complex int1->int2 2. LiAlH₄ end Primary Amine int2->end 3. H₂O workup

Figure 2: Simplified workflow for the reduction of nitriles to primary amines using LiAlH₄.
α-Alkylation (Hypothetical)

While 1-fluoro-cyclopentanecarbonitrile does not have an α-proton for deprotonation and subsequent alkylation, it is instructive to consider the hypothetical reactivity of a related α-fluoro-nitrile that does, to understand the influence of the fluorine atom on C-C bond formation at the α-position. The alkylation of enolates is a cornerstone of organic synthesis for forming new carbon-carbon bonds.[6][14]

Expected Impact of α-Fluorination:

The formation of an enolate requires the deprotonation of an α-hydrogen. The inductive effect of an α-fluoro substituent would increase the acidity of the remaining α-proton, making deprotonation easier. However, the resulting carbanion (enolate) would be significantly destabilized by the electron-withdrawing fluorine atom.[3][4] This destabilization would make the enolate less nucleophilic and could lead to a slower rate of alkylation in an Sₙ2 reaction. Furthermore, elimination reactions of the alkylating agent could become more competitive.

Comparative Data and Predictions (for a hypothetical α-proton containing analog):

CompoundReaction TypeConditionsExpected OutcomeExperimental Yield (Analog)Reference
Cycloalkanecarbonitrile α-Alkylation1. LDA, THF, -78 °C; 2. R-Xα-Alkyl-cycloalkanecarbonitrileGood (with primary halides)[14]
α-Fluoro-cycloalkanecarbonitrile α-Alkylation1. LDA, THF, -78 °C; 2. R-XPredicted: Slower reaction rate, potentially lower yield due to reduced nucleophilicity and side reactions.N/A-

Experimental Protocol: α-Alkylation of Cyclopentanecarbonitrile

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

  • Add diisopropylamine (1.1 equivalents) followed by the slow addition of n-butyllithium (1.05 equivalents) to generate lithium diisopropylamide (LDA) in situ.

  • Stir the LDA solution at -78 °C for 15-30 minutes.

  • Add a solution of cyclopentanecarbonitrile (1 equivalent) in anhydrous THF dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add a primary alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 equivalents).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Relationship in α-Alkylation Reactivity

cluster_deprotonation Deprotonation Step cluster_alkylation Alkylation Step D_start α-H D_fluorine α-F present D_effect Inductive Effect (-I) D_fluorine->D_effect D_result Increased Acidity (Faster Deprotonation) D_effect->D_result A_start Enolate (Carbanion) A_fluorine α-F present A_effect Inductive Effect (-I) A_fluorine->A_effect A_result Decreased Nucleophilicity (Slower Alkylation) A_effect->A_result

Figure 3: Opposing electronic effects of an α-fluoro substituent on the deprotonation and alkylation steps of an α-alkylation reaction.

Conclusion and Future Outlook

1-Fluoro-cyclopentanecarbonitrile represents a valuable, yet under-explored, building block for medicinal chemistry. Based on established principles of organic chemistry, the α-fluoro substituent is predicted to have a significant impact on its reactivity compared to the non-fluorinated analog, cyclopentanecarbonitrile. The strong inductive effect of fluorine is expected to accelerate reactions that involve nucleophilic attack on the nitrile carbon, such as hydrolysis and reduction. Conversely, for hypothetical C-C bond formations at the α-carbon via an enolate intermediate, the same inductive effect would likely decrease the nucleophilicity of the enolate and hinder the reaction.

This guide provides a foundational, predictive framework and detailed experimental protocols for the non-fluorinated analog to empower researchers to confidently design and execute synthetic routes incorporating 1-fluoro-cyclopentanecarbonitrile. The generation of direct, quantitative comparative data for this compound would be a valuable contribution to the field and would allow for a more precise understanding of the subtle interplay of electronic effects in this important class of molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.